Galloflavin
Descripción
Propiedades
IUPAC Name |
2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHISTVMLJLECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205354, DTXSID30972802 | |
| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-80-9, 57288-03-6 | |
| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galloflavin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 568-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Galloflavin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Galloflavin, a potent inhibitor of lactate dehydrogenase (LDH). This compound has emerged as a significant tool in cancer research due to its ability to disrupt the metabolic activity of tumor cells. This document details its molecular interactions, cellular consequences, and the experimental basis for these findings.
Primary Mechanism of Action: Inhibition of Lactate Dehydrogenase
This compound's principal mechanism of action is the direct inhibition of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3] Unlike many inhibitors that target a specific isoform, this compound effectively inhibits both LDHA and LDHB.[2] The inhibition is non-competitive with respect to the substrate (pyruvate) and the cofactor (NADH), with this compound preferentially binding to the free enzyme.[2] This binding is facilitated by hydrogen bonds.[4]
The inhibition of LDH by this compound has significant downstream effects on cancer cells, which often rely on aerobic glycolysis (the Warburg effect) for their energy production.[5][6] By blocking the conversion of pyruvate to lactate, this compound hinders glycolysis and subsequent ATP production, leading to a reduction in cancer cell proliferation.[1][4][7]
Quantitative Inhibition Data
The inhibitory potency of this compound against human LDH isoforms has been quantitatively determined, as summarized in the table below.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Human LDH-A | 5.46 µM | [1][2][3] |
| Human LDH-B | 15.06 µM | [1][2][3] |
Cellular and Molecular Consequences of LDH Inhibition
The inhibition of LDH by this compound triggers a cascade of cellular events that contribute to its anti-tumor activity. These effects are multifaceted and can vary depending on the cancer cell type and its metabolic phenotype.
Disruption of Glycolysis and Energy Metabolism
By inhibiting LDH, this compound directly blocks a key step in aerobic glycolysis.[2][7] This leads to a reduction in lactate production and a decrease in cellular ATP levels, ultimately impairing the bioenergetic capacity of cancer cells.[4][8][9] This disruption of energy metabolism is a central component of this compound's anti-proliferative effects.
Induction of Apoptosis and Oxidative Stress
This compound treatment has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][4][7] The precise mechanisms leading to apoptosis can differ between cell types. In some breast cancer cells, such as MCF-7, this compound down-regulates ERα-mediated signaling, which is crucial for cell survival.[4][7] In other more aggressive breast cancer cell lines (MDA-MB-231 and MCF-Tam), the growth inhibition is associated with the induction of an oxidative stress response.[4][7] The potentiation of paclitaxel's anti-cancer effect by this compound is also linked to an increase in malondialdehyde (MDA) content, a marker of oxidative stress.[5]
Modulation of Signaling Pathways
This compound's impact extends beyond metabolic disruption to the modulation of key signaling pathways involved in cancer cell survival and proliferation.
-
MYC Downregulation: In Burkitt lymphoma cells, which are characterized by MYC overactivation, this compound-mediated LDH inhibition leads to a decrease in the NAD+/NADH ratio. This, in turn, inhibits the activity of sirtuin-1 (SIRT1), a NAD+-dependent deacetylase. The inhibition of SIRT1 results in the downregulation of the MYC protein, a critical survival signal for these cancer cells.[10]
-
ERα Signaling: In estrogen receptor-positive breast cancer cells, this compound has been observed to down-regulate the signaling pathway mediated by estrogen receptor alpha (ERα), contributing to its anti-proliferative effects.[4][7]
-
Other Signaling Pathways: Research in endometrial cancer cells indicates that this compound's anti-tumor effects involve multiple signaling pathways that regulate not only metabolism and apoptosis but also the cell cycle, cell stress, and metastasis.[1][11]
Inhibition of RNA Synthesis
Interestingly, this compound has also been shown to prevent the binding of LDHA to single-stranded DNA (ssDNA).[12] This interaction is thought to play a role in stimulating transcription. By occupying the NADH binding site, this compound can inhibit RNA synthesis in cultured cells.[9][12]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Enzyme Inhibition Assay (Lactate Dehydrogenase Activity)
Objective: To determine the inhibitory effect of this compound on LDH activity and to calculate inhibition constants (Ki).
Methodology:
-
Human LDH-A (from liver) and LDH-B (from heart) are used.[3]
-
The reaction mixture is prepared containing a phosphate buffer (e.g., 100 mM, pH 7.5), a specific concentration of LDH (e.g., 0.015 U/mL), pyruvate (e.g., 1 mM), and NADH (e.g., 150 µM).[3]
-
This compound is added to the reaction mixture at varying final concentrations.[3]
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
To determine the mechanism of inhibition, experiments are performed with varying concentrations of both the inhibitor (this compound) and the substrate (pyruvate) or cofactor (NADH).
-
The resulting data is analyzed using enzyme kinetics software to calculate the Ki values.[2]
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the survival and growth of cancer cells.
Methodology:
-
Cancer cell lines (e.g., MCF-7, OVCAR-3, pancreatic ductal adenocarcinoma cells) are seeded in multi-well plates.[5][8]
-
Cells are treated with a range of concentrations of this compound, a vehicle control, and potentially a positive control (e.g., paclitaxel).[5]
-
After a defined incubation period (e.g., 30 hours), cell viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Trypan Blue Exclusion: Stains non-viable cells with a blue color, allowing for the counting of viable and non-viable cells.
-
-
The percentage of cell survival is calculated relative to the control-treated cells.
Apoptosis Assays
Objective: To determine if this compound induces programmed cell death.
Methodology:
-
Cells are treated with this compound as described in the cell viability assay.
-
Apoptosis can be detected using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes. Stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays: Measures the activity of caspases, a family of proteases that are key executioners of apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Measurement of Cellular ATP and Lactate Levels
Objective: To quantify the impact of this compound on cellular energy metabolism.
Methodology:
-
Cells are treated with this compound.
-
ATP Measurement: Cellular ATP levels are measured using a luciferin/luciferase-based bioluminescence assay. The light emitted is proportional to the ATP concentration.
-
Lactate Measurement: Lactate concentration in the cell culture medium and/or cell lysates is determined using a colorimetric or fluorometric assay. These assays typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.[8]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action.
Caption: Core mechanism of this compound via LDH inhibition.
Caption: this compound's effect on the SIRT1-MYC axis.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 6. Potentiation of paclitaxel antitumor activity by this compound or oxamate as lactate dehydrogenase inhibitors [jampr.journals.ekb.eg]
- 7. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 10. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells | ID: vh53x360j | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Properties of Galloflavin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin is a synthetic compound derived from gallic acid that has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and its effects on various cellular processes. The information is intended to serve as a valuable resource for researchers and professionals involved in cancer biology, metabolism, and drug development.
Core Mechanism of Action: Lactate Dehydrogenase Inhibition
This compound's primary biochemical function is the inhibition of both human lactate dehydrogenase A (LDH-A) and LDH-B isoforms.[3][4] Kinetic studies have revealed that this compound acts as a non-competitive inhibitor with respect to the substrate pyruvate and the cofactor NADH.[3] It preferentially binds to the free enzyme, thereby preventing the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[2][3]
Quantitative Inhibition Data
The inhibitory potency of this compound against LDH isoforms and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | LDH-A | LDH-B | Reference |
| Ki (with pyruvate) | 5.46 µM | 15.06 µM | [3] |
| Ki (with NADH) | 56 µM | - | [3] |
Table 1: Inhibitory Constants (Ki) of this compound for LDH Isoforms.
| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |
| ECC-1 | Endometrial Cancer | 25 µM | 72 hours | [1] |
| Ishikawa | Endometrial Cancer | 43 µM | 72 hours | [1] |
| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 µM | 72 hours | [1] |
| SW480 | Colon Cancer | 5, 15 µM (inhibition of viability) | Not Specified | [5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.1–500 μM (dose-dependent inhibition) | 72 hours | [6] |
| MCF-7 | Breast Cancer | Similar growth inhibition to MDA-MB-231 and MCF-Tam | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | Similar growth inhibition to MCF-7 and MCF-Tam | Not Specified | [7] |
| MCF-Tam | Breast Cancer | Similar growth inhibition to MCF-7 and MDA-MB-231 | Not Specified | [7] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that regulate metabolism, cell survival, and proliferation.
Inhibition of the c-Myc/SIRT1 Axis
In Burkitt lymphoma cells, this compound treatment leads to the downregulation of c-Myc, a key oncogenic transcription factor.[8] This effect is mediated through the inhibition of SIRT1, a NAD+-dependent deacetylase.[8] LDH inhibition by this compound alters the NAD+/NADH ratio, leading to reduced SIRT1 activity.[8] Since SIRT1 is known to deacetylate and stabilize c-Myc, its inhibition results in decreased c-Myc protein levels and a subsequent reduction in the transcription of its target genes involved in cell growth and proliferation.[8][9][10]
Downregulation of Estrogen Receptor-α (ERα) Signaling
In ERα-positive breast cancer cells, such as MCF-7, this compound has been shown to downregulate ERα-mediated signaling, which is crucial for the survival of these cells.[7] While the precise mechanism of how this compound directly impacts this pathway is still under investigation, it is proposed that the metabolic stress induced by LDH inhibition contributes to the suppression of ERα expression and activity.
Induction of Oxidative Stress
In triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, the growth inhibitory effect of this compound is associated with the induction of oxidative stress.[7] By inhibiting LDH and blocking glycolysis, this compound can lead to an increase in reactive oxygen species (ROS) and mitochondrial DNA damage, ultimately triggering apoptosis.[1]
Inhibition of LDH-A Binding to Single-Stranded DNA and RNA Synthesis
Beyond its role in glycolysis, LDH-A has been shown to bind to single-stranded DNA (ssDNA) and stimulate transcription.[11] this compound, by occupying the NADH binding site on LDH-A, can inhibit this interaction.[11] In cultured cells, this compound has been observed to inhibit RNA synthesis, an effect that is independent of its impact on glycolysis.[11] This suggests a novel mechanism for the anti-proliferative activity of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biochemical properties.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol is adapted from methodologies used to determine the inhibitory effect of this compound on LDH activity.[6]
Objective: To measure the enzymatic activity of LDH in the presence and absence of this compound.
Materials:
-
Human LDH-A and LDH-B enzymes
-
This compound
-
100 mM Phosphate buffer (pH 7.5)
-
Pyruvate
-
NADH
-
96-well microplate
-
Microplate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)
Procedure:
-
Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), LDH (0.015 U/mL), 1 mM pyruvate, and 150 µM NADH.
-
Add varying concentrations of this compound (e.g., 0-500 µM) to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mix to the wells.
-
Immediately measure the decrease in NADH fluorescence over a period of 3 minutes at 37°C using a microplate reader (lex= 340 nm, lem =460 nm).
-
Calculate the rate of NADH oxidation, which is proportional to the LDH activity.
-
Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the control (no inhibitor).
Cell Viability (MTT) Assay
This protocol is based on the methodology used to assess the cytotoxic effects of this compound on cancer cell lines.[1]
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., ECC-1, Ishikawa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[12][13][14][15]
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Measurement of ATP Production
This protocol outlines a method to measure cellular ATP levels to assess the impact of this compound on energy metabolism.[1]
Objective: To quantify the intracellular ATP concentration in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
ATP Bioluminescence Assay Kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for the desired time (e.g., 16 hours).
-
Lyse the cells according to the ATP assay kit protocol to release intracellular ATP.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration or cell number.
Measurement of Lactate Production
This protocol describes how to measure the amount of lactate produced by cells, which is a direct indicator of LDH activity.[1]
Objective: To determine the effect of this compound on lactate production in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lactate Assay Kit
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Culture cells in the presence of various concentrations of this compound for a specific time (e.g., 16 hours).
-
Collect the cell culture medium.
-
Perform the lactate assay on the collected medium according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product in proportion to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate production to the cell number or total protein content.
Conclusion
This compound is a well-characterized inhibitor of lactate dehydrogenase with potent anti-cancer properties. Its ability to disrupt cellular metabolism by blocking glycolysis and to modulate key signaling pathways involved in cell survival and proliferation makes it a promising candidate for further investigation in cancer therapy. The detailed biochemical data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and to design novel strategies targeting cancer metabolism.
References
- 1. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The SIRT1-c-Myc axis in regulation of stem cells [frontiersin.org]
- 11. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Galloflavin's Inhibition of Lactate Dehydrogenase Isoforms A and B: A Technical Guide
Introduction
In the landscape of cancer metabolism, the reliance of tumor cells on aerobic glycolysis, a phenomenon termed the "Warburg Effect," presents a significant therapeutic window.[1] Unlike normal cells that primarily use mitochondrial oxidative phosphorylation, many cancer cells favor glycolysis even in the presence of oxygen.[1] Lactate dehydrogenase (LDH), a critical enzyme in this pathway, catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[2] Elevated expression of LDH, particularly the LDH-A isoform, is a hallmark of various tumors and is implicated in their initiation, progression, and maintenance.[1] Consequently, LDH has emerged as a compelling target for anticancer drug development.
Galloflavin is a synthetic, flavone-like compound that has been identified as a novel inhibitor of lactate dehydrogenase.[2] Uniquely, it demonstrates inhibitory activity against both the LDH-A and LDH-B isoforms, setting it apart from other more selective inhibitors.[2][3][4] This guide provides an in-depth technical overview of this compound's interaction with LDH isoforms, summarizing key quantitative data, detailing its mechanism of action, outlining its effects on cellular signaling, and providing relevant experimental protocols for researchers in oncology and drug development.
Data Presentation: Quantitative Inhibition Parameters
This compound has been characterized as a potent inhibitor of both human LDH-A and LDH-B. Its inhibitory effects have been quantified through various enzymatic assays, with the inhibition constant (Ki) and IC50 values being key metrics. The data compiled from multiple studies are summarized below.
| Parameter | Isoform | Value (µM) | Context/Notes | Source(s) |
| Ki | LDH-A | 5.46 | In competition with pyruvate | [2][3][4][5][6][7][8] |
| LDH-B | 15.06 - 15.1 | In competition with pyruvate | [2][3][5][9][6][7][8] | |
| LDH-A | 56 | Against NADH | [2] | |
| IC100 | LDH-A | 201 | Concentration for 100% inhibition | [2] |
| IC50 | LDH-A | 4 | For inhibition of LDH-A binding to ssDNA | [10] |
| Endometrial Cancer Cells (ECC-1) | 25 | Cell proliferation after 72h treatment | ||
| Endometrial Cancer Cells (Ishikawa) | 43 | Cell proliferation after 72h treatment | [11] |
Mechanism of Action
Studies into the kinetics of this compound's inhibitory action reveal that it hinders both LDH-A and LDH-B isoforms by preferentially binding to the free enzyme.[2][3][4][9] This mode of action indicates that this compound does not compete directly with either the substrate (pyruvate) or the cofactor (NADH) for their binding sites on the enzyme-substrate complex.[2][3][9] This is characteristic of non-competitive inhibition. The binding of this compound to the free enzyme is thought to occur via hydrogen bonds.[12]
Interestingly, some studies also suggest that this compound's mechanism may involve competition with NADH, as it has been shown to occupy the NADH binding site.[10][11] This dual characteristic suggests a complex interaction that ultimately prevents the catalytic conversion of pyruvate to lactate.
References
- 1. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 7. This compound|CAS 568-80-9|DC Chemicals [dcchemicals.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Galloflavin in the Inhibition of Glycolysis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glycolysis is a fundamental metabolic pathway often dysregulated in pathological conditions, most notably in cancer, where cells exhibit an increased reliance on this pathway for energy production, a phenomenon known as the "Warburg effect." This metabolic shift presents a promising therapeutic target. Galloflavin, a small molecule, has emerged as a potent inhibitor of glycolysis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as an inhibitor of the key glycolytic enzyme Lactate Dehydrogenase (LDH). We will delve into the quantitative aspects of this inhibition, detail relevant experimental protocols for its study, and visualize the underlying biochemical and experimental workflows.
Introduction: The Glycolytic Pathway and Its Therapeutic Targeting
The glycolytic pathway is a series of ten enzymatic reactions that converts glucose into pyruvate, generating ATP and NADH in the process. Under anaerobic conditions, or in cancer cells exhibiting aerobic glycolysis, pyruvate is further metabolized to lactate by Lactate Dehydrogenase (LDH). This terminal step is crucial for regenerating the NAD+ required for sustained high glycolytic flux. The overexpression of LDH, particularly the LDHA isoform, is a hallmark of many cancers and is associated with tumor progression, metastasis, and poor prognosis. Therefore, the inhibition of LDH represents a strategic approach to disrupt cancer cell metabolism and proliferation.
This compound: A Potent Inhibitor of Lactate Dehydrogenase
This compound has been identified as a novel and potent inhibitor of both major isoforms of human lactate dehydrogenase, LDHA and LDHB.[1] Its inhibitory action directly impedes the conversion of pyruvate to lactate, thereby disrupting the glycolytic pathway at its final step.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to NADH, binding to the NADH binding site of both LDHA and LDHB.[2] It preferentially binds to the free enzyme, preventing the binding of the cofactor necessary for the catalytic reduction of pyruvate.[2] This inhibition of LDH activity leads to a cascade of downstream effects, including a reduction in lactate production, a decrease in intracellular ATP levels, and the induction of apoptosis in cancer cells.[1][2][3][4]
Quantitative Inhibition Data
The inhibitory potency of this compound against LDH has been quantified in several studies. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Enzyme/Cell Line | Value | Reference |
| Ki | Human LDHA | 5.46 µM | [1][2][5][6] |
| Ki | Human LDHB | 15.06 µM | [1][2][5] |
| IC100 | Human LDHA | 201 µM | [7] |
| IC50 | ECC-1 (Endometrial Cancer) | 25 µM (72h) | |
| IC50 | Ishikawa (Endometrial Cancer) | 43 µM (72h) | |
| IC50 | Raji (Burkitt Lymphoma) - Lactate Production | 36 ± 3 µM | [7] |
| IC50 | Raji (Burkitt Lymphoma) - Cell Growth | 25 ± 2 µM | [7] |
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway Diagram
Caption: Inhibition of Lactate Dehydrogenase by this compound in the Glycolytic Pathway.
Experimental Workflow Diagram
Caption: General experimental workflow to assess the antiglycolytic effects of this compound.
Detailed Experimental Protocols
Lactate Dehydrogenase (LDH) Activity Assay
This assay measures the enzymatic activity of LDH by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent plates
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.5
-
Substrate: 1 mM pyruvate
-
Cofactor: 150 µM NADH
-
Enzyme: Purified human LDHA or LDHB, or cell lysate
-
Inhibitor: this compound at various concentrations
Procedure:
-
Prepare a reaction mix containing the reaction buffer, pyruvate, and NADH.
-
Add the enzyme source (purified LDH or cell lysate) to the reaction mix.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for a specified time before adding the substrate and cofactor.
-
Initiate the reaction by adding the final component (typically the enzyme or substrate).
-
Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes at a constant temperature (e.g., 25°C or 37°C).
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
Inhibition data can be used to calculate Ki or IC50 values.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, providing a direct measure of the glycolytic flux.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
Lactate assay kit (commercially available, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal)
-
Microplate reader
Procedure:
-
Culture cells and treat with this compound as described for the cell viability assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate oxidase and a probe.
-
Incubate the reaction for the recommended time.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Calculate the lactate concentration based on a standard curve generated with known lactate concentrations.
Glucose Uptake Assay (2-NBDG Assay)
This assay measures the uptake of glucose by cells using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Cancer cell line of interest
-
Glucose-free cell culture medium
-
2-NBDG stock solution
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound as previously described.
-
After the treatment period, wash the cells with a glucose-free medium.
-
Incubate the cells with a medium containing 2-NBDG for a specified time (e.g., 30-60 minutes).
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Harvest the cells (for flow cytometry) or analyze them directly (for microscopy).
-
Measure the fluorescence intensity of the cells. A decrease in fluorescence in this compound-treated cells indicates reduced glucose uptake.
Intracellular ATP Measurement Assay
This assay quantifies the intracellular ATP concentration, a key indicator of the cell's energy status.
Materials:
-
Cell lysate from this compound-treated and control cells
-
ATP assay kit (commercially available, typically based on the luciferin-luciferase reaction)
-
Luminometer
Procedure:
-
Culture and treat cells with this compound.
-
At the end of the treatment, lyse the cells using the lysis buffer provided in the ATP assay kit to release the intracellular ATP.
-
Add the cell lysate to a luminometer-compatible plate.
-
Add the luciferase-luciferin reagent to the wells.
-
Immediately measure the luminescence signal.
-
The amount of light produced is proportional to the ATP concentration, which can be quantified using an ATP standard curve.
Downstream Effects of Glycolysis Inhibition by this compound
The inhibition of LDH by this compound triggers a series of cellular events beyond the immediate blockage of lactate production. These include:
-
Reduced ATP Production: By halting a key ATP-generating pathway, this compound leads to a depletion of cellular energy stores.[1][2][4]
-
Induction of Apoptosis: The metabolic stress induced by this compound can trigger programmed cell death, or apoptosis, in cancer cells.[2][3]
-
Alterations in Gene Expression: this compound treatment has been shown to decrease the expression of the oncoprotein c-Myc, a key regulator of cancer cell metabolism and proliferation.[8]
-
Increased Oxidative Stress: In some cancer cell lines, the inhibition of glycolysis by this compound contributes to an oxidative stress condition, further promoting cell death.[3]
Conclusion and Future Directions
This compound is a well-characterized inhibitor of lactate dehydrogenase with potent anti-glycolytic and anti-cancer properties. Its ability to disrupt the metabolic engine of cancer cells makes it a valuable tool for research and a promising candidate for further therapeutic development. Future research should focus on its in vivo efficacy, potential combination therapies with other anti-cancer agents, and the identification of biomarkers to predict sensitivity to this compound treatment. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and other glycolysis inhibitors.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. 2.4. Luciferase-based ATP assay [bio-protocol.org]
Galloflavin-Induced Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloflavin, a small molecule inhibitor of lactate dehydrogenase (LDH), has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in malignant cells. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's pro-apoptotic effects. It details the key signaling pathways involved, summarizes quantitative data on its efficacy, and provides comprehensive experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH), a key enzyme in this process, catalyzes the conversion of pyruvate to lactate, regenerating NAD+ required for sustained glycolysis.[1] this compound is a novel inhibitor of both LDH-A and LDH-B isoforms, effectively disrupting aerobic glycolysis and ATP production in cancer cells.[2][3][4] This metabolic disruption triggers a cascade of events culminating in programmed cell death, or apoptosis. This guide will explore the intricate molecular mechanisms of this compound-induced apoptosis.
Mechanism of Action: Inhibition of Lactate Dehydrogenase
This compound acts as a potent inhibitor of both human lactate dehydrogenase A (LDH-A) and LDH-B isoforms.[3] It binds preferentially to the free enzyme, not competing with the substrate (pyruvate) or the cofactor (NADH).[3] This non-competitive inhibition effectively blocks the conversion of pyruvate to lactate, a critical step for regenerating NAD+ to sustain high glycolytic rates in cancer cells.
Experimental Workflow: LDH Activity Assay
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Molecular Targets of Galloflavin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloflavin is a synthetic small molecule initially identified as a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This targeted inhibition disrupts the metabolic profile of cancer cells, leading to reduced proliferation and induction of apoptosis. Subsequent research has revealed that this compound's mechanism of action is multifaceted, impacting several critical signaling pathways and potentially engaging with other molecular targets beyond LDH. This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways and experimental workflows.
Primary Molecular Target: Lactate Dehydrogenase (LDH)
This compound is a well-characterized inhibitor of both major isoforms of human lactate dehydrogenase, LDH-A and LDH-B.[1][2][3] It binds preferentially to the free enzyme, acting as a non-competitive inhibitor with respect to the substrate pyruvate and the cofactor NADH.[3][4] This inhibition of LDH blocks the conversion of pyruvate to lactate, a crucial step in aerobic glycolysis, thereby impeding ATP production in cancer cells that rely on this metabolic pathway.[2][4]
Quantitative Inhibition Data
The inhibitory potency of this compound against LDH isoforms has been quantified through kinetic studies. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | Parameter | Value | Reference |
| Human LDH-A | Ki | 5.46 µM | [2] |
| Human LDH-B | Ki | 15.06 µM | [2] |
| Human LDH-A | IC100 | 201 µM | [4] |
Experimental Protocol: LDH Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory effect of this compound on LDH activity.
Materials:
-
Human LDH-A (from human liver) or LDH-B (from human heart)
-
This compound
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyruvate (1 mM)
-
NADH (150 µM)
-
96-well microplate
-
Microplate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)
Procedure:
-
Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 0.015 U/mL LDH, 1 mM pyruvate, and 150 µM NADH.[5]
-
Add varying concentrations of this compound (e.g., 0–500 µM) to the wells of a 96-well plate.[5]
-
Initiate the enzymatic reaction by adding the LDH enzyme to the reaction mix.
-
Immediately measure the oxidation of NADH by monitoring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm for a period of 3 minutes.[5]
-
Calculate the rate of NADH oxidation for each this compound concentration.
-
Determine the Ki or IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate inhibition model.
Experimental Workflow: LDH Inhibition Assay
References
- 1. This compound Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Galloflavin's Impact on ATP Synthesis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor cells exhibit a profound reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a promising therapeutic window for the development of targeted anticancer agents. Galloflavin, a novel inhibitor of lactate dehydrogenase (LDH), has emerged as a significant molecule of interest in this context. By targeting the terminal step of aerobic glycolysis, this compound effectively disrupts the metabolic engine of cancer cells, leading to a reduction in ATP production and subsequent cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on tumor cell metabolism, and detailed protocols for its experimental evaluation.
Mechanism of Action: Inhibition of Lactate Dehydrogenase
This compound exerts its primary anti-tumor effect by inhibiting lactate dehydrogenase (LDH), a critical enzyme that catalyzes the conversion of pyruvate to lactate, regenerating NAD+ required for sustained glycolysis.[1][2][3] Unlike many other LDH inhibitors, this compound has been shown to inhibit both the LDH-A and LDH-B isoforms by binding to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[2][3] This non-competitive inhibition leads to a bottleneck in the glycolytic pathway, thereby hindering the rapid ATP production that is characteristic of cancer cells.[1][4][5]
Signaling Pathways Affected by this compound
The inhibition of LDH by this compound initiates a cascade of downstream cellular events. A key consequence is the alteration of the intracellular NAD+/NADH ratio. This disruption has been shown to inhibit the activity of NAD+-dependent enzymes such as sirtuin-1 (SIRT1).[6] Inhibition of SIRT1, in turn, leads to a decrease in the expression of the oncoprotein c-Myc, a master regulator of cell proliferation and metabolism, thus depriving the cancer cell of a crucial survival signal.[6] Furthermore, some studies suggest that this compound can upregulate the expression of SIRT6, another sirtuin family member, which is associated with the downregulation of key glycolytic proteins.
dot
Caption: Signaling pathway of this compound in tumor cells.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating its potency and potential as a therapeutic agent.
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki (pyruvate) | 5.46 µM | Human LDH-A | [2][3] |
| Ki (pyruvate) | 15.06 µM | Human LDH-B | [2][3] |
| IC100 | 201 µM | Human LDH-A | [7] |
| IC50 | 25 µM | ECC-1 (Endometrial Cancer) | [8] |
| IC50 | 43 µM | Ishikawa (Endometrial Cancer) | [8] |
| Effect | Cell Line | Treatment Conditions | Result | Reference |
| ATP Production | Endometrial Cancer Cells (ECC-1, Ishikawa) | 16 hours with this compound | Decreased | [8] |
| Glucose Uptake | Endometrial Cancer Cells (ECC-1, Ishikawa) | 2 hours with this compound | Decreased | [8] |
| Lactate Production | Burkitt Lymphoma Cells | Doses achieving 50% inhibition of cell growth | Decreased | [6] |
| ATP Cellular Content | MCF7 (Breast Cancer) | This compound (250 µM) | Significant reduction | [9] |
| ATP Cellular Content | OVCAR3 (Ovarian Cancer) | This compound (250 µM) | Significant reduction | [9] |
| ATP Levels | Burkitt Lymphoma Cells | Doses achieving 50% inhibition of cell growth | Scarcely affected | [6] |
Note: The effect on ATP levels can be cell-type dependent, as observed in Burkitt lymphoma cells where ATP levels were not significantly altered at concentrations that inhibited cell growth, suggesting alternative compensatory mechanisms or a greater reliance on other metabolic pathways in this specific cancer type.[6]
Experimental Protocols
Lactate Dehydrogenase (LDH) Activity Assay
This protocol is for measuring LDH activity in cell lysates to assess the inhibitory effect of this compound.
dot
Caption: Workflow for LDH activity assay.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
LDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate solution (e.g., 50 mM L-Lactic acid)
-
Cofactor solution (e.g., 2 mM NAD+)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution
-
Tumor cell line of interest
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and appropriate vehicle controls for the desired duration.
-
Cell Lysis:
-
Remove the culture medium.
-
Wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Assay Reaction:
-
In a new 96-well plate, prepare the reaction mixture by combining the LDH assay buffer, substrate solution, and cofactor solution.
-
Add a small volume (e.g., 10-20 µL) of the cell lysate from each well of the treatment plate to the corresponding wells of the assay plate.
-
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for 10-15 minutes to monitor the rate of NADH production.
-
Data Analysis: Calculate the LDH activity by determining the rate of change in absorbance over time (ΔOD/min). Compare the activity in this compound-treated cells to the control cells to determine the percentage of inhibition.
Measurement of Intracellular ATP Levels
This protocol describes the use of a luciferase-based assay to quantify intracellular ATP levels following this compound treatment.
dot
Caption: Workflow for intracellular ATP measurement.
Materials:
-
Opaque-walled 96-well microplate suitable for luminescence measurements
-
Luminometer
-
Commercially available ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
This compound stock solution
-
Tumor cell line of interest
Procedure:
-
Cell Seeding: Seed tumor cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and vehicle controls for the desired time.
-
ATP Measurement:
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add the ATP reagent (which typically contains a cell lysis agent, luciferase, and luciferin) to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis and initiate the luminescent reaction.
-
Allow the plate to incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to convert the luminescence readings from the experimental wells into absolute ATP concentrations. Normalize the ATP levels to the cell number or protein concentration if necessary.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. This protocol provides a general framework for assessing this compound's engagement with LDH.
dot
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Materials:
-
PCR tubes or strips
-
Thermocycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against LDH-A)
-
This compound stock solution
-
Tumor cell line of interest
Procedure:
-
Cell Treatment: Treat cultured tumor cells with this compound or a vehicle control for a specified period.
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by performing several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for LDH-A, followed by a suitable secondary antibody.
-
Detect the protein bands using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LDH-A at each temperature for both the this compound-treated and control samples.
-
Plot the relative amount of soluble LDH-A as a function of temperature to generate "melting curves."
-
A shift in the melting curve to higher temperatures in the this compound-treated samples indicates thermal stabilization of LDH-A upon drug binding, confirming target engagement.
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-cancer therapies that target tumor metabolism. Its ability to inhibit LDH and consequently reduce ATP production in a variety of cancer cell types underscores the potential of this therapeutic strategy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and mechanism of action of this compound and other LDH inhibitors.
Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound, identifying potential mechanisms of resistance, and evaluating its efficacy in combination with other anti-cancer agents. In vivo studies are also crucial to assess the pharmacokinetic and pharmacodynamic properties of this compound and its potential for clinical translation. The continued exploration of compounds like this compound will undoubtedly pave the way for more effective and targeted cancer treatments.
References
- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 2. Lactate dehydrogenase (LDH) activity assay [bio-protocol.org]
- 3. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
An In-depth Technical Guide to CAS Number 568-80-9: Galloflavin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloflavin (CAS 568-80-9) is a small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] Elevated LDH activity is a hallmark of many cancer types, contributing to the Warburg effect and promoting tumor survival and proliferation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on various cancer cell lines. Detailed experimental protocols for key assays and a summary of its biological activities are presented to facilitate further research and drug development efforts.
Chemical Properties and Synthesis
This compound, with the systematic name 3,8,9,10-tetrahydroxypyrano[3,2-c][2]benzopyran-2,6-dione, is a flavone-like compound.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 568-80-9 | N/A |
| Molecular Formula | C₁₂H₆O₈ | N/A |
| Molecular Weight | 278.17 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. | [3] |
| Purity | Typically ≥98% | N/A |
Synthesis: A detailed procedure for the synthesis of this compound has been described by Manerba et al. in the journal ChemMedChem in 2012, as it is not readily commercially available.[1] The synthesis originates from gallic acid.[2] Researchers requiring this compound for their studies are encouraged to consult this primary literature for the full synthesis protocol.
Mechanism of Action
This compound is a potent inhibitor of both lactate dehydrogenase A (LDH-A) and LDH-B isoforms.[1] It functions as a non-competitive inhibitor, binding to the free enzyme rather than competing with the substrate (pyruvate) or the cofactor (NADH).[1] This binding hinders the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.
The inhibition of LDH by this compound leads to a disruption of the metabolic processes that cancer cells heavily rely on for energy production. This ultimately results in a decrease in ATP levels, inhibition of cell proliferation, and induction of apoptosis.[2]
Signaling Pathways
The inhibitory action of this compound on LDH initiates a cascade of downstream effects on cellular signaling pathways. In Burkitt lymphoma cells, LDH inhibition by this compound leads to a decrease in the NAD+/NADH ratio, which in turn inhibits the activity of sirtuin-1 (SIRT1).[4] This inhibition of SIRT1 subsequently leads to a reduction in the expression of the oncoprotein c-Myc, a key driver of cell proliferation and survival in many cancers.[4]
In breast cancer cells, the antiproliferative action of this compound involves different signaling pathways depending on the cancer subtype. In estrogen receptor-positive (ERα+) MCF-7 cells, this compound downregulates ERα-mediated signaling. In contrast, in triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, its growth inhibitory effect is associated with the induction of oxidative stress.
Biological Activity
This compound has demonstrated significant anti-tumor activity across a range of cancer cell lines. Its primary effect is the inhibition of cell proliferation and the induction of apoptosis.
Quantitative Data
The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound are summarized in the tables below.
Table 1: Inhibitory Constants (Ki) of this compound
| Target | Ki (µM) | Reference |
| LDH-A | 5.46 | [1] |
| LDH-B | 15.06 | [1] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ECC-1 | Endometrial Cancer | 25 | [5] |
| Ishikawa | Endometrial Cancer | 43 | [5] |
| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 | [5] |
| MCF7 | Breast Cancer | Not specified, but effective | [6] |
| MDA-MB-231 | Breast Cancer | Not specified, but effective | [6] |
| MCF-Tam | Breast Cancer | Not specified, but effective | [6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Effective at micromolar concentrations | [2] |
| SW480 | Colon Cancer | Effective at 5, 15 µM | [7] |
| Burkitt Lymphoma cell lines | Burkitt's Lymphoma | Effective at doses that achieve 50% inhibition of cell growth | [4] |
| OVCAR-3 | Ovarian Cancer | Significant reduction in cell survival at 250 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological effects.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol is for a microplate reader-based assay to determine LDH activity.
Materials:
-
Tris-HCl buffer (0.2 M, pH 7.3)
-
NADH solution (6.6 mM in Tris-HCl buffer)
-
Sodium pyruvate solution (30 mM in Tris-HCl buffer)
-
LDH enzyme (from cell lysate or purified)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Set the microplate reader to 340 nm and 25°C.
-
In each well of the microplate, prepare the reaction mixture by adding:
-
280 µL of 0.2 M Tris-HCl buffer, pH 7.3
-
10 µL of 6.6 mM NADH solution
-
10 µL of 30 mM sodium pyruvate solution
-
-
Incubate the plate in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate and to establish a blank rate.
-
To initiate the reaction, add 10 µL of the appropriately diluted enzyme solution (cell lysate or purified LDH) to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the reaction curve.
Calculation: The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry.
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-rich)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Conclusion
This compound (CAS 568-80-9) is a valuable research tool for studying cancer metabolism and for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action as a non-competitive LDH inhibitor, coupled with its demonstrated efficacy in various cancer cell lines, makes it a compelling lead compound. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and its analogs. Further in vivo studies are warranted to translate the promising in vitro findings into effective clinical applications.
References
- 1. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 8. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
The Pharmacokinetics of Galloflavin: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Pharmacokinetic Properties of Galloflavin for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound is a synthetic small molecule identified as a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1][2] By targeting LDH, this compound disrupts the metabolic processes that cancer cells often rely on for rapid growth, making it a compound of interest in oncology research.[3][4] Despite its promising preclinical anti-cancer activity, a comprehensive understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—remains largely uncharacterized in publicly available literature. This guide synthesizes the currently available in vitro data, provides detailed experimental protocols for key pharmacokinetic assays, and presents potential metabolic pathways to inform future research and development of this compound. While direct in vivo pharmacokinetic data for this compound is not available, this guide leverages information on structurally related compounds and standard methodologies to provide a foundational understanding for researchers.
Quantitative Data Summary
Due to the absence of published in vivo pharmacokinetic studies on this compound, a quantitative summary of its ADME parameters cannot be provided at this time. However, in vitro inhibitory constants against its primary targets have been determined.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Lactate Dehydrogenase A (LDH-A) | Ki | 5.46 µM | [5][6] |
| Lactate Dehydrogenase B (LDH-B) | Ki | 15.06 µM | [5][6] |
Experimental Protocols
The following sections detail standardized protocols for essential pharmacokinetic experiments that would be critical in characterizing the ADME profile of this compound.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound and identify its potential metabolites when exposed to liver enzymes.[7][8]
Objective: To determine the rate of metabolism of this compound and identify the primary metabolic pathways in the liver.
Materials:
-
This compound
-
Human or mouse liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify any metabolites formed.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time to determine the in vitro half-life (t1/2).
-
Calculate the intrinsic clearance (CLint) from the half-life and microsomal protein concentration.
-
Analyze the LC-MS/MS data to identify the mass-to-charge ratio (m/z) of potential metabolites.
Caco-2 Permeability Assay
This assay is a standard in vitro model to predict the intestinal absorption of a drug candidate.[9][10][11]
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
For the A-to-B (apical to basolateral) permeability assay, add this compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For the B-to-A (basolateral to apical) permeability assay, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for active efflux.
Plasma Protein Binding Assay
This protocol determines the extent to which this compound binds to plasma proteins, which can influence its distribution and clearance.[12]
Objective: To quantify the fraction of this compound bound to plasma proteins.
Materials:
-
This compound
-
Human or mouse plasma
-
Phosphate buffered saline (PBS)
-
Equilibrium dialysis apparatus (e.g., RED device)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and spike it into plasma and PBS to achieve the desired final concentration.
-
Add the plasma sample containing this compound to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubate the dialysis unit at 37°C until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and PBS chambers.
-
Determine the concentration of this compound in both chambers using LC-MS/MS.
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = CPBS / Cplasma, where CPBS is the concentration in the PBS chamber and Cplasma is the concentration in the plasma chamber.
Signaling Pathways and Experimental Workflows
Postulated Metabolic Pathway of this compound
Based on the metabolism of structurally similar flavonoids, it is hypothesized that this compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation.[13][14]
Caption: Postulated metabolic pathway for this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of this compound in a rodent model.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
While this compound shows potential as an anti-cancer agent due to its targeted inhibition of LDH, the lack of comprehensive pharmacokinetic data presents a significant gap in its preclinical development. The in vitro data and information from structurally related compounds suggest that this compound may undergo extensive phase II metabolism. The experimental protocols and workflows provided in this guide offer a clear roadmap for researchers to systematically investigate the ADME properties of this compound. A thorough understanding of its pharmacokinetics is imperative for optimizing dosing strategies, predicting potential drug-drug interactions, and ultimately translating its preclinical promise into clinical applications. Future research should prioritize in vivo pharmacokinetic studies in relevant animal models to fully elucidate the disposition of this compound and inform its continued development.
References
- 1. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. enamine.net [enamine.net]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. courses.washington.edu [courses.washington.edu]
Preliminary Preclinical Toxicity Profile of Galloflavin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloflavin, a synthetic small molecule, has garnered significant interest within the scientific community for its potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis, thereby disrupting the metabolic processes that cancer cells heavily rely on for proliferation and survival. While its anti-neoplastic properties are the subject of ongoing research, a comprehensive understanding of its toxicity profile is paramount for its potential translation into a therapeutic agent. This technical guide provides a summary of the current, publicly available preliminary data on the toxicity of this compound. The information is compiled from various in vitro and in vivo studies, with a focus on providing quantitative data, detailed experimental methodologies, and an exploration of the known signaling pathways associated with its effects. It is important to note that comprehensive, guideline-compliant toxicology studies, such as formal genotoxicity, cardiotoxicity, and repeat-dose toxicity assessments, are not yet available in the public domain.
In Vitro Toxicity
Preliminary in vitro studies have primarily focused on the cytotoxic effects of this compound on various cancer cell lines. However, some studies have included non-cancerous cell lines to assess its selectivity.
Cytotoxicity in Non-Cancerous Human Cells
An important aspect of a potential anti-cancer drug is its selectivity towards cancer cells over healthy cells. Limited studies have reported on the effects of this compound on non-cancerous human cells. One study noted that this compound was found to be non-toxic to human lymphoblasts and lymphocytes[1][2]. This suggests a potential therapeutic window; however, further studies on a wider range of normal human primary cells and cell lines are necessary to confirm this selectivity.
Cytotoxicity in Cancer Cell Lines
This compound has demonstrated cytotoxic effects across a variety of cancer cell lines, primarily through the induction of apoptosis.[1][3] The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| ECC-1 | Endometrial Cancer | 25 | 72 | [4] |
| Ishikawa | Endometrial Cancer | 43 | 72 | [4] |
| Primary Endometrial Cancer Cultures | Endometrial Cancer | 20-53 | 72 | [4] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following provides a generalized protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on methodologies described in the literature.[4]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell lines (e.g., ECC-1, Ishikawa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions in triplicate. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Solubilization: After 4 hours, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Galloflavin Lactate Dehydrogenase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate.[1] In many cancer cells, there is a marked reliance on glycolysis for ATP production, even in the presence of oxygen (the Warburg effect). This metabolic shift makes LDH a promising target for anticancer drug development.[2][3] Galloflavin is a novel small molecule inhibitor of lactate dehydrogenase, demonstrating inhibitory activity against both LDH-A and LDH-B isoforms.[2][3] It functions as a non-competitive inhibitor, binding to the free enzyme rather than competing with the substrate or cofactor.[2][3] This document provides a detailed protocol for assessing the inhibitory effect of this compound on LDH activity.
Principle of the Assay
The lactate dehydrogenase assay is based on the enzymatic conversion of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+.[4][5] The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, as NADH absorbs light at this wavelength while NAD+ does not.[1][5] By introducing this compound to the reaction, its inhibitory effect on LDH can be quantified by observing the reduced rate of NADH oxidation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibition of lactate dehydrogenase.
| Parameter | Value | Enzyme Isoform | Reference |
| Ki (pyruvate) | 5.46 µM | Human LDH-A | [2][3][6] |
| Ki (pyruvate) | 15.06 µM | Human LDH-B | [2][3][6] |
| IC50 (ECC-1 cells) | 25 µM | - | [7] |
| IC50 (Ishikawa cells) | 43 µM | - | [7] |
| IC50 (Primary endometrial cancer cultures) | 20-53 µM | - | [7] |
Experimental Protocols
Materials and Reagents
-
Human Lactate Dehydrogenase (LDH-A or LDH-B isoform)
-
This compound
-
Pyruvate (Sodium Pyruvate)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphate Buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Preparation of Reagents
-
LDH Enzyme Stock Solution: Prepare a stock solution of LDH in phosphate buffer. The final concentration in the assay should be approximately 0.015 U/mL.[6]
-
Pyruvate Stock Solution: Prepare a stock solution of sodium pyruvate in phosphate buffer. The final concentration in the assay will be 1 mM.[6]
-
NADH Stock Solution: Prepare a fresh stock solution of NADH in phosphate buffer. The final concentration in the assay will be 150 µM.[6] Protect this solution from light.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound LDH inhibition assay.
Assay Protocol
-
Prepare the Assay Plate:
-
Add 10 µL of each this compound dilution to the appropriate wells of a 96-well plate.
-
Include control wells containing 10 µL of the vehicle (e.g., phosphate buffer with the same final DMSO concentration as the this compound wells).
-
Include a blank well with no enzyme to measure background absorbance.
-
-
Add LDH Enzyme:
-
Add 80 µL of the LDH enzyme solution to each well (except the blank).
-
The total volume in each well is now 90 µL.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Prepare a reaction mix containing pyruvate and NADH.
-
Add 10 µL of the reaction mix to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL with final concentrations of 1 mM pyruvate and 150 µM NADH.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm.
-
Take kinetic readings every 30 seconds for a period of 3 to 5 minutes.[6]
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of NADH oxidation by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
Determine the average rate for the control wells (no this compound).
-
For each this compound concentration, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate with this compound / Rate of Control)] * 100
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the LDH activity).
-
Mechanism of Action
This compound inhibits LDH by binding to the free enzyme, not at the active site where pyruvate or lactate would bind, nor at the NADH binding site in a directly competitive manner.[2][3] This non-competitive inhibition mechanism suggests that this compound binds to an allosteric site on the LDH enzyme. By binding to this site, this compound induces a conformational change in the enzyme that reduces its catalytic efficiency. The inhibition of LDH by this compound disrupts the glycolytic pathway, leading to a decrease in ATP production and subsequently inducing apoptosis in cancer cells.[2][8]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced apoptosis via LDH inhibition.
References
- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. tycmhoffman.com [tycmhoffman.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing Galloflavin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] By targeting both LDH-A and LDH-B isoforms, this compound disrupts the Warburg effect, a metabolic hallmark of many cancer cells characterized by a high rate of glycolysis even in the presence of oxygen.[2][3] This inhibition leads to a reduction in lactate production and ATP synthesis, ultimately impairing cancer cell proliferation and inducing apoptosis.[3][4] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
Data Presentation
Solubility of this compound
This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[5] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[2]
| Solvent | Concentration | Notes |
| DMSO | Up to 55 mg/mL (197.72 mM) | Sonication and gentle warming (up to 60°C) can aid dissolution.[3][6] |
| Dimethylformamide (DMF) | ~12 mg/mL | Sonication is recommended.[3][5] |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | For preparing working solutions. It is not recommended to store aqueous solutions for more than one day.[5] |
Biological Activity
| Target | Isoform | Ki (Inhibition Constant) |
| Lactate Dehydrogenase (LDH) | LDH-A | 5.46 µM[1] |
| LDH-B | 15.06 µM[1] |
Experimental Protocols
Preparation of a Concentrated this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 278.17 g/mol ), dissolve 2.78 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a water bath (up to 60°C) or sonication can be used to facilitate dissolution.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Preparation of a Working Solution for Cell Culture
Materials:
-
Concentrated this compound stock solution (in DMSO)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile dilution tubes
Protocol:
-
Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.
-
Serially dilute the stock solution in sterile cell culture medium or PBS to prepare the final working concentration. Important: To avoid precipitation, first add the DMSO stock to a larger volume of the aqueous buffer and mix immediately.[5]
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. If a higher concentration is necessary, a vehicle control (medium with the same concentration of DMSO) must be included in the experiment.[3]
-
Use the freshly prepared working solution immediately for treating cells. Do not store aqueous working solutions for more than a day.[5]
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of the Warburg Effect
Caption: this compound inhibits LDH-A, disrupting the Warburg effect in cancer cells.
Experimental Workflow: From Powder to Cell-Based Assay
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Administration of Galloflavin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] By targeting both LDH-A and LDH-B isoforms, this compound disrupts the metabolic processes in cancer cells that heavily rely on glycolysis for energy production, leading to reduced ATP synthesis, inhibition of cell proliferation, and induction of apoptosis.[1][3][4] These characteristics make this compound a valuable tool for in vitro cancer research and a potential candidate for therapeutic development.
These application notes provide detailed protocols for the in vitro use of this compound, including its mechanism of action, preparation, and application in various cellular assays.
Mechanism of Action
This compound inhibits LDH by binding to the free enzyme, rather than competing with its substrate (pyruvate) or cofactor (NADH).[2][4] This non-competitive inhibition effectively blocks the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[2] The inhibition constants (Ki) for this compound have been determined for both human LDH isoforms, highlighting its potent activity.[2][5] Furthermore, this compound has been shown to occupy the NADH binding site of LDH-A, which not only inhibits its enzymatic activity but also prevents its interaction with single-stranded DNA, thereby affecting RNA synthesis.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro activity.
Table 1: Inhibitory Constants (Ki) of this compound against Lactate Dehydrogenase Isoforms
| Isoform | Ki Value (μM) | Source |
| LDH-A | 5.46 | [1][2][5] |
| LDH-B | 15.06 | [1][2][5] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Incubation Time | Source |
| PLC/PRF/5 | Hepatocellular Carcinoma | Inhibition of lactate production and ATP synthesis | 0.1–500 μM | 3 h | [5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Inhibition of cell proliferation | 0–500 μM | 72 h | [5] |
| MCF-7 | Breast Cancer | Growth inhibition, apoptosis induction | Not specified | Not specified | [3] |
| MDA-MB-231 | Breast Cancer | Growth inhibition, apoptosis induction | Not specified | Not specified | [3] |
| MCF-Tam | Tamoxifen-resistant Breast Cancer | Growth inhibition, apoptosis induction | Not specified | Not specified | [3] |
| SW620 | Colorectal Cancer | Inhibition of RNA synthesis | 50-100 μM | 0.5-1 h | [7] |
| SW480 | Colorectal Cancer | Inhibition of cell viability and migration | 5, 15 μM | Not specified | [8] |
| 6606PDA | Pancreatic Cancer | Inhibition of proliferation | 20 μM | 30 h | [9] |
| MCF7 | Breast Cancer | Potentiation of Paclitaxel's anticancer effect | 250 µM | Not specified | [10] |
| OVCAR3 | Ovarian Cancer | Potentiation of Paclitaxel's anticancer effect | 250 µM | Not specified | [10] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is sparingly soluble in water but can be dissolved in organic solvents like DMSO.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 2 mg/mL or 55 mg/mL).[5][8]
-
Vortex or sonicate the solution to ensure complete dissolution.[8]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
2. Cell Viability and Proliferation Assay (e.g., using CCK-8)
This protocol is adapted from a study on colorectal cancer cells and can be modified for other cell lines.[11]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., SW480)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 6, 12, 24, or 48 hours).[11]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3. Lactate Dehydrogenase (LDH) Activity Assay (Cell-free)
This protocol is based on a method for measuring the enzymatic activity of purified LDH.[5]
-
Reagents and Materials:
-
Purified human LDH-A or LDH-B
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyruvate (1 mM)
-
NADH (150 µM)
-
This compound stock solution
-
96-well black plates
-
Fluorometer
-
-
Protocol:
-
Prepare a reaction mix containing phosphate buffer, pyruvate, and NADH.
-
Add varying concentrations of this compound (e.g., 0–500 µM) to the wells of a 96-well plate.[5] Include a control with no this compound.
-
Add the LDH enzyme (0.015 U/mL) to the reaction mix.
-
Initiate the reaction by adding the reaction mix to the wells containing this compound.
-
Immediately measure the oxidation of NADH by monitoring the decrease in fluorescence over a period of 3 minutes (excitation = 340 nm, emission = 460 nm).[5]
-
Calculate the rate of reaction and determine the inhibitory effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting glycolysis and cancer cell proliferation.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 7. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 9. This compound Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 11. Frontiers | this compound Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment [frontiersin.org]
Application Notes and Protocols for Preparing Galloflavin Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of Galloflavin stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a known inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1][2] By inhibiting LDH, this compound disrupts the metabolic processes in cancer cells that heavily rely on glycolysis, leading to reduced ATP production and subsequent apoptosis.[3][4] These protocols are intended to ensure the stability, and effective use of this compound in various research applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 278.17 g/mol | [1][5] |
| Molecular Formula | C₁₂H₆O₈ | [1][5] |
| Appearance | Yellow solid | [5] |
| Solubility in DMSO | Ranging from 2 mg/mL to 55 mg/mL. Sonication and warming may be required. | [1][2][5] |
| Storage (Solid) | -20°C for up to 3 years | [5][6] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles. | [1][2][5] |
Experimental Protocols
Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro experiments.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator or heating block (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the this compound powder vial and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound (Molecular Weight: 278.17 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO. For a 10 mM solution from 2.78 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aiding Solubility (if necessary):
-
Due to variability in reported solubility, if the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[5]
-
Alternatively, gentle warming of the solution to 60°C can aid in dissolution.[1][6] Ensure the vial is properly sealed during this step.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][5]
-
Important Considerations:
-
Always use high-purity, anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of this compound.[1][2]
-
For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. A negative control with the same DMSO concentration should be included in experiments.[5]
-
Aqueous solutions of this compound are not recommended for storage beyond one day.[7]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the key steps for preparing a this compound stock solution in DMSO.
Caption: Workflow for preparing this compound stock solution.
This compound's Mechanism of Action: Inhibition of Lactate Dehydrogenase
This diagram illustrates the simplified signaling pathway affected by this compound. This compound inhibits Lactate Dehydrogenase (LDH), which is responsible for the conversion of pyruvate to lactate. This inhibition leads to a blockage of glycolysis, reduced ATP production, and ultimately induces apoptosis in cancer cells.
Caption: this compound inhibits LDH, blocking glycolysis and inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Galloflavin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentration of Galloflavin, a potent lactate dehydrogenase (LDH) inhibitor, in various cancer cell lines. Detailed protocols for key experimental assays and diagrams of the associated signaling pathways are included to facilitate research and development of this compound as a potential anti-cancer therapeutic.
Data Presentation: Effective Concentration of this compound
This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment. The table below summarizes the available quantitative data on the effective concentration of this compound.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Endometrial Cancer | ECC-1 | 25 | 72 | [1] |
| Ishikawa | 43 | 72 | [1] | |
| Primary Cultures (6 of 8) | 20-53 | 72 | [1] | |
| Pancreatic Cancer | 6606PDA | 102 | 24 | [2] |
| Breast Cancer | MCF-7 | Dose-dependent inhibition observed | Not Specified | [3][4] |
| MDA-MB-231 | Dose-dependent inhibition observed | Not Specified | [3][4] | |
| Colorectal Cancer | SW480 | Dose-dependent inhibition observed | Not Specified | |
| Liver Cancer | PLC/PRF/5 | Dose-dependent inhibition observed | 72 | [5] |
| Burkitt's Lymphoma | Various | Doses achieving 50% inhibition of cell growth used | Not Specified | [6] |
Note: For several cell lines, specific IC50 values are not explicitly stated in the cited literature, but dose-dependent inhibition of cell proliferation has been consistently reported. Further empirical determination of IC50 values for these cell lines is recommended.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. The final concentrations should typically range from 1 µM to 200 µM. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. For endometrial cancer cell lines ECC-1 and Ishikawa, a 72-hour incubation is recommended to determine the IC50[1].
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value using a suitable software.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Cancer cell lines and culture reagents
-
This compound
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with this compound. It is crucial to include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the positive and negative controls.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines and culture reagents
-
This compound
-
6-well plates or T-25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
References
- 1. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galloflavin in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic pathway of cancer cells. By targeting both LDH-A and LDH-B isoforms, this compound disrupts aerobic glycolysis, also known as the Warburg effect, leading to a reduction in ATP production and subsequent inhibition of cancer cell proliferation and survival.[1][2] These application notes provide a comprehensive guide for utilizing this compound in a xenograft mouse model, a crucial preclinical step in the evaluation of its therapeutic potential. The following protocols and data are intended to facilitate the design and execution of in vivo studies investigating the anti-tumor efficacy of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the binding of NADH to LDH, thereby blocking the conversion of pyruvate to lactate.[3] This inhibition leads to a metabolic shift, forcing cancer cells to rely on oxidative phosphorylation, a process that can increase oxidative stress and induce apoptosis.[4] In vivo studies have demonstrated that this compound can significantly inhibit tumor growth and downregulate key signaling molecules involved in cancer progression, including c-Myc and components of the NLRP3 inflammasome.[5][6]
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a colorectal cancer xenograft mouse model.
Table 1: In Vivo Anti-Tumor Activity of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Duration (days) | Outcome |
| Control | - | Intragastric gavage | 15 | Progressive tumor growth |
| This compound | 5 | Intragastric gavage | 15 | Significant inhibition of tumor growth |
| This compound | 15 | Intragastric gavage | 15 | More pronounced inhibition of tumor growth compared to the 5 mg/kg dose |
Data compiled from studies on SW480 colorectal cancer cell xenografts.[6]
Table 2: Effect of this compound on Key Signaling Proteins in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | NLRP3 Expression | c-Myc Expression | P21 Expression |
| Control | - | High | High | Low |
| This compound | 5 | Decreased | Decreased | Increased |
| This compound | 15 | Significantly Decreased | Significantly Decreased | Significantly Increased |
Protein expression levels were determined by Western Blot analysis of tumor lysates.[6]
Experimental Protocols
Xenograft Mouse Model Establishment (Subcutaneous)
This protocol describes the subcutaneous implantation of cancer cells to establish a tumor xenograft model.
Materials:
-
Cancer cell line of interest (e.g., SW480 colorectal cancer cells)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Clippers for hair removal
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or culture medium to the desired concentration (e.g., 2 x 10^6 cells in 100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse using isoflurane.
-
Shave a small area on the flank of the mouse.
-
Disinfect the injection site with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension (typically 100-200 µL).
-
Monitor the mice regularly for tumor growth.
This compound Formulation and Administration
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for administration (e.g., Carboxymethylcellulose sodium - CMC-Na for oral gavage, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for injection).[7]
-
Sterile water or saline
-
Oral gavage needles (for intragastric administration)
-
Sterile syringes and needles (for injection)
Procedure for Intragastric Gavage:
-
Prepare the this compound suspension in the chosen vehicle (e.g., CMC-Na) to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 200µL).
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus and deliver the this compound suspension directly into the stomach.
-
Administer daily or as per the experimental design.
Monitoring Tumor Growth and Efficacy Assessment
This protocol outlines the methods for monitoring tumor growth and evaluating the efficacy of this compound treatment.
Materials:
-
Digital calipers
-
Scale for measuring mouse body weight
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of overall health and potential toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as Western blotting or immunohistochemistry.
Visualizations
Caption: Experimental workflow for evaluating this compound in a xenograft mouse model.
Caption: Simplified signaling pathway of this compound's anti-cancer effects.
References
- 1. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing Galloflavin's Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin is a novel small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, leading to a reduction in ATP production and ultimately inducing apoptosis in cancer cells.[1][3] These application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cultured cells using common cell viability assays.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Lactate Dehydrogenase A (LDH-A) | Kᵢ | 5.46 µM | [1][2] |
| Lactate Dehydrogenase B (LDH-B) | Kᵢ | 15.06 µM | [1][2] |
| Lactate Dehydrogenase A (LDH-A) | IC₁₀₀ | 201 µM | [1] |
Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration | Reference |
| ECC-1 | Endometrial Cancer | 25 | 72 hours | [4] |
| Ishikawa | Endometrial Cancer | 43 | 72 hours | [4] |
| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 | Not Specified | [4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5][6]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of 650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[9][10]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates or other suitable culture vessels
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect the cells. For adherent cells, wash with PBS, and detach using trypsin-EDTA. For suspension cells, collect the cells by centrifugation.
-
Cell Staining: Resuspend the cell pellet in a known volume of PBS or serum-free medium. Take a small aliquot of the cell suspension (e.g., 10 µL) and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[10]
-
Incubation: Incubate the cell-dye mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this may lead to the staining of viable cells.[9]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Data Analysis:
-
Total cells/mL = (Total cells counted / number of squares) x dilution factor x 10⁴
-
Viable cells/mL = (Viable cells counted / number of squares) x dilution factor x 10⁴
-
Percent Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on cell viability.
Caption: Signaling pathway of this compound's anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Measuring LDH Inhibition with Galloflavin in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation and reduction of NADH and NAD+, respectively. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, leading to an increased reliance on LDH activity for energy production and cellular proliferation.[1][2] This makes LDH a promising target for anticancer drug development. Galloflavin is a novel small molecule inhibitor of lactate dehydrogenase that has demonstrated potent anti-proliferative effects in various cancer cell lines.[3][4]
These application notes provide a detailed protocol for measuring the in vitro inhibition of LDH by this compound, including the mechanism of action, key quantitative data, and downstream cellular effects.
Mechanism of Action
This compound inhibits both human LDH-A and LDH-B isoforms.[1][2] Mechanistic studies have revealed that this compound acts as a non-competitive inhibitor with respect to both the substrate (pyruvate) and the cofactor (NADH).[1][2] It preferentially binds to the free enzyme, rather than the enzyme-substrate or enzyme-cofactor complex.[1][2][5] This inhibition of LDH activity by this compound leads to a blockage of aerobic glycolysis, resulting in decreased ATP production and the induction of apoptosis in cancer cells.[1][4] Furthermore, this compound has been shown to occupy the NADH binding site on LDH-A, which can also hinder the binding of LDH-A to single-stranded DNA, suggesting a potential role in the inhibition of RNA synthesis independent of its effects on glycolysis.[6]
Signaling Pathway of this compound-mediated LDH Inhibition
Caption: this compound inhibits LDH, blocking glycolysis and inducing apoptosis.
Quantitative Data Summary
The inhibitory potency of this compound against LDH has been quantified in several studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported for this compound.
Table 1: Inhibition Constants (Ki) of this compound against LDH Isoforms
| LDH Isoform | Ki (µM) | Competitive with | Reference |
| LDH-A | 5.46 | Pyruvate | [1][2][5] |
| LDH-B | 15.06 | Pyruvate | [1][2][5] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time (hours) | Reference |
| ECC-1 | Endometrial Cancer | 25 | 72 | [7] |
| Ishikawa | Endometrial Cancer | 43 | 72 | [7] |
| Primary Endometrial Cancer Cultures (n=6) | Endometrial Cancer | 20-53 | Not Specified | [7] |
Experimental Protocols
In vitro LDH Activity Inhibition Assay
This protocol describes a standard method to measure the enzymatic activity of LDH in the presence of this compound by monitoring the oxidation of NADH.
Materials:
-
Human LDH-A or LDH-B enzyme
-
This compound
-
Pyruvate (sodium salt)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Phosphate buffer (100 mM, pH 7.5)
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for the in vitro LDH inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare working solutions of human LDH-A or LDH-B, pyruvate, and NADH in phosphate buffer. A final concentration of 0.015 U/mL LDH, 1 mM pyruvate, and 150 µM NADH is recommended.[5]
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
LDH enzyme solution
-
This compound solution (or vehicle for control)
-
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pyruvate and NADH solution to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 3-5 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of LDH inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for LDH Inhibition
This protocol outlines a method to assess the effect of this compound on LDH activity and cell viability in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ECC-1, Ishikawa)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
LDH activity assay kit
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Experimental Workflow:
Caption: Workflow for cell-based LDH inhibition and viability assays.
Procedure:
-
Cell Culture and Treatment:
-
Cell Viability Assay:
-
Following treatment, assess cell viability using a standard method such as the MTT assay. This will determine the cytotoxic effect of this compound.
-
-
LDH Activity Assay in Cell Lysates:
-
In a parallel set of wells, lyse the cells using a suitable lysis buffer.
-
Measure the LDH activity in the cell lysates using a commercially available LDH activity assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC50 value for cell viability from the dose-response curve of this compound.
-
Normalize the LDH activity in the lysates to the total protein concentration.
-
Correlate the inhibition of LDH activity with the reduction in cell viability to confirm the on-target effect of this compound.
-
Conclusion
This compound is a well-characterized inhibitor of LDH with a clear mechanism of action and demonstrated efficacy in various cancer cell models. The protocols provided here offer a robust framework for researchers to investigate the inhibitory effects of this compound and other potential LDH inhibitors in vitro. Careful execution of these assays will provide valuable data for the development of novel cancer therapeutics targeting cellular metabolism.
References
- 1. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Galloflavin and Metformin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells relying on aerobic glycolysis (the Warburg effect) for proliferation and survival. This metabolic shift presents a promising target for anti-cancer therapies. Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in glycolysis that converts pyruvate to lactate.[1][2] Metformin, a widely used anti-diabetic drug, inhibits complex I of the mitochondrial respiratory chain, thereby impairing oxidative phosphorylation.[1][2] The combination of this compound and metformin represents a promising therapeutic strategy to simultaneously target two central metabolic pathways in cancer cells. This dual blockade is hypothesized to induce a synthetic lethal effect, leading to enhanced cancer cell death and inhibition of proliferation.
These application notes provide a comprehensive overview of the principles, experimental protocols, and expected outcomes for investigating the synergistic anti-cancer effects of this compound in combination with metformin. The primary focus is on pancreatic ductal adenocarcinoma (PDAC), based on published studies, with potential applications in other cancer types.
Principle of the Method
The synergistic anti-cancer effect of the this compound and metformin combination stems from the dual targeting of glycolysis and mitochondrial respiration.
-
This compound: By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate. This leads to a buildup of pyruvate and a decrease in NAD+ regeneration, which is essential for sustained high rates of glycolysis. The inhibition of lactate production also counteracts the acidic tumor microenvironment, which is known to promote tumor progression and metastasis.
-
Metformin: As an inhibitor of mitochondrial complex I, metformin disrupts the electron transport chain, leading to decreased ATP production through oxidative phosphorylation and an increase in cellular AMP levels. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of metabolism.
-
Synergy: The combination of these two agents creates a metabolic crisis in cancer cells. With both glycolysis and oxidative phosphorylation impaired, the cells are unable to meet their high energy demands, leading to cell cycle arrest, apoptosis, and reduced proliferation. The activation of AMPK by metformin can also lead to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.
Potential Applications
-
Preclinical evaluation of a novel combination therapy: These protocols can be used to assess the efficacy of this compound and metformin in various cancer cell lines and preclinical tumor models.
-
Investigation of metabolic vulnerabilities in cancer: This combination can be a tool to study the metabolic flexibility of cancer cells and identify tumors that are particularly dependent on both glycolysis and oxidative phosphorylation.
-
Drug screening and development: The methodologies described can be adapted for high-throughput screening of other LDH inhibitors in combination with metformin or other mitochondrial inhibitors.
-
Studies on overcoming drug resistance: The dual targeting of metabolism may be effective in overcoming resistance to conventional chemotherapies.
Data Presentation
Table 1: Effect of this compound and Metformin on Pancreatic Cancer Cell Proliferation
| Cell Line | Treatment | Concentration | Proliferation Inhibition (%) - Normoxia | Proliferation Inhibition (%) - Hypoxia |
| 6606PDA | Vehicle Control | - | 0 | 0 |
| This compound | 20 µM | ~15% | ~10% | |
| Metformin | 20 mM | ~40% | ~50% | |
| This compound + Metformin | 20 µM + 20 mM | ~65% | ~75% | |
| MIA PaCa-2 | Vehicle Control | - | 0 | Not Reported |
| This compound | 5 µM | ~10% | Not Reported | |
| This compound | 20 µM | ~20% | Not Reported | |
| This compound (5 µM) + Metformin (20 mM) | 5 µM + 20 mM | ~50% | Not Reported | |
| This compound (20 µM) + Metformin (20 mM) | 20 µM + 20 mM | ~70% | Not Reported |
Data are estimated from figures in Wendt et al., Anticancer Research, 2020.[1]
Table 2: Effect of this compound and Metformin on Pancreatic Cancer Cell Death
| Cell Line | Treatment | Concentration | Induced Cell Death (%) |
| 6606PDA | Vehicle Control | - | Baseline |
| Metformin | 20 mM | Significant increase over control | |
| This compound | 80 µM | Significant increase over control | |
| This compound + Metformin | 80 µM + 20 mM | Slightly more than this compound alone, significantly more than Metformin alone | |
| This compound (5 µM) + Metformin (20 mM) | 5 µM + 20 mM | Significant increase over this compound alone | |
| This compound (20 µM) + Metformin (20 mM) | 20 µM + 20 mM | Significant increase over this compound alone | |
| MIA PaCa-2 | Vehicle Control | - | Baseline |
| This compound | Dose-dependent increase | ||
| This compound + Metformin | - | No significant increase over this compound alone |
Data are summarized from Wendt et al., Anticancer Research, 2020.[1]
Mandatory Visualizations
Signaling Pathways
Caption: Synergistic mechanism of this compound and Metformin.
Experimental Workflow
Caption: Experimental workflow for combination therapy analysis.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound and metformin, alone and in combination, on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., 6606PDA, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Metformin stock solution (e.g., in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and metformin in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the drugs (single agents and combination). Include vehicle-treated wells as a control.
-
For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O2).
-
Incubate for the desired time period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and metformin, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and metformin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound, metformin, and their combination as described in the proliferation assay protocol.
-
Incubate for the desired time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Lactate Dehydrogenase (LDH) Activity Assay
Objective: To measure the activity of LDH in cell lysates or culture supernatant as an indicator of this compound's inhibitory effect.
Materials:
-
Cancer cell lines
-
This compound
-
LDH Activity Assay Kit (commercially available kits are recommended for standardized results)
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Treat cells with varying concentrations of this compound for a specified time.
-
To measure intracellular LDH activity, lyse the cells according to the kit manufacturer's instructions.
-
To measure extracellular LDH (as an indicator of cell death), collect the cell culture supernatant.
-
-
Assay Procedure:
-
Follow the protocol provided with the LDH Activity Assay Kit. This typically involves:
-
Adding the sample (cell lysate or supernatant) to a 96-well plate.
-
Adding a reaction mixture containing lactate and NAD+.
-
Incubating for a specific time at a controlled temperature.
-
The conversion of lactate to pyruvate is coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
-
-
Measurement and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the LDH activity based on a standard curve.
-
Determine the IC50 of this compound for LDH inhibition.
-
Troubleshooting
-
High background in MTT assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution. Phenol red in the medium can also contribute to background.
-
Low signal in apoptosis assay: Ensure that the treatment time and drug concentrations are sufficient to induce apoptosis. Check cell density, as too few cells will result in a weak signal.
-
Variability in results: Maintain consistent cell culture conditions, seeding densities, and incubation times. Ensure accurate pipetting and thorough mixing of reagents.
-
Drug precipitation: Check the solubility of this compound and metformin in the culture medium. Prepare fresh stock solutions and filter-sterilize if necessary.
Conclusion
The combination of this compound and metformin presents a rational and promising strategy for targeting the metabolic vulnerabilities of cancer cells. The protocols outlined in these application notes provide a framework for the systematic evaluation of this combination therapy in a preclinical setting. By carefully performing these experiments and analyzing the data, researchers can gain valuable insights into the synergistic anti-cancer effects of dual metabolic inhibition and contribute to the development of novel therapeutic approaches for cancer treatment.
References
Application Notes and Protocols for Investigating the Synergy of Galloflavin and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the experimental design and execution of studies to evaluate the synergistic anti-cancer effects of Galloflavin and paclitaxel. This compound, an inhibitor of lactate dehydrogenase (LDH), targets the metabolic hallmark of cancer known as the Warburg effect by impeding glycolysis.[1][2] Paclitaxel is a potent chemotherapeutic agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[3] The combination of these two agents presents a promising therapeutic strategy by simultaneously targeting two distinct and crucial aspects of cancer cell biology: metabolism and proliferation.
These application notes offer detailed protocols for key in vitro assays to quantify synergy, assess cellular mechanisms of action, and visualize the underlying signaling pathways.
Experimental Design
A robust experimental design is crucial for accurately assessing the synergistic potential of this compound and paclitaxel. The following workflow outlines the key steps:
Cell Line Selection
The choice of cancer cell lines is critical. Breast cancer (e.g., MCF-7) and ovarian cancer (e.g., OVCAR-3) cell lines have been shown to be responsive to the combination of LDH inhibitors and paclitaxel.[1][4] It is recommended to use cell lines with a known reliance on glycolysis (high Warburg effect) to maximize the potential for synergy.
Drug Preparation and Administration
Stock solutions of this compound and paclitaxel should be prepared in a suitable solvent, such as DMSO, and stored at -20°C. For combination studies, it is important to determine the optimal administration schedule. Both simultaneous and sequential administration protocols should be considered to identify the most effective treatment regimen.
Data Presentation
Quantitative data from the synergy experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Synergistic Effect of this compound and Paclitaxel on Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Cell Survival (Mean ± SD) |
| MCF-7 | Control | - | 100 ± 5.2 |
| This compound | 250 µM | 68.5 ± 4.1 | |
| Paclitaxel | 10 µM | 56.9 ± 3.8 | |
| This compound + Paclitaxel | 250 µM + 10 µM | 33.4 ± 2.9 | |
| OVCAR-3 | Control | - | 100 ± 6.1 |
| This compound | 250 µM | 68.5 ± 3.5 | |
| Paclitaxel | 10 µM | 65.8 ± 4.5 | |
| This compound + Paclitaxel | 250 µM + 10 µM | 32.3 ± 3.3 |
Data derived from a study by Elsisi et al.[1]
Table 2: Effect of this compound and Paclitaxel on LDH Activity and ATP Levels
| Cell Line | Treatment | % LDH Enzyme Activity (Mean ± SD) | % ATP Cellular Content (Mean ± SD) |
| MCF-7 | Control | 100 ± 7.5 | 100 ± 8.1 |
| This compound | 32.6 ± 3.1 | 56.3 ± 4.9 | |
| Paclitaxel | Not Reported | Not Reported | |
| This compound + Paclitaxel | 23.1 ± 2.5 | 41.3 ± 3.8 | |
| OVCAR-3 | Control | 100 ± 8.2 | 100 ± 7.6 |
| This compound | 38.7 ± 4.0 | 61.7 ± 5.3 | |
| Paclitaxel | Not Reported | Not Reported | |
| This compound + Paclitaxel | 26.5 ± 3.1 | 59.6 ± 6.0 |
Data derived from a study by Elsisi et al.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound and paclitaxel, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, OVCAR-3)
-
Complete cell culture medium
-
This compound and paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and paclitaxel in culture medium.
-
For single-agent dose-response curves, treat cells with varying concentrations of each drug.
-
For combination studies, treat cells with a fixed ratio of this compound and paclitaxel at different concentrations. A common starting point is a combination of 250 µM this compound and 10 µM paclitaxel.[1]
-
Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Synergy Analysis: The synergistic effect of the drug combination can be quantified using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis following treatment with this compound and paclitaxel.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Protocol 3: Cell Cycle Analysis
This protocol assesses the effect of the drug combination on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat as described in the apoptosis protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Signaling Pathway Visualization
The synergistic effect of this compound and paclitaxel can be attributed to their complementary mechanisms of action, which converge on critical cellular pathways leading to apoptosis.
This compound inhibits LDH, leading to a reduction in glycolysis and ATP production.[1] This energy depletion can activate AMPK, a key energy sensor, which in turn inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[5][6] Paclitaxel stabilizes microtubules, causing a G2/M phase cell cycle arrest.[4] This mitotic arrest can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately promoting the release of cytochrome c from the mitochondria and activating the caspase cascade. The combined effect of metabolic stress induced by this compound and mitotic catastrophe induced by paclitaxel creates a powerful synergistic stimulus for apoptosis.
References
- 1. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of paclitaxel antitumor activity by this compound or oxamate as lactate dehydrogenase inhibitors [jampr.journals.ekb.eg]
- 5. New developments in AMPK and mTORC1 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LKB1/AMPK/mTOR Signaling Pathway in Non-small-cell Lung Cancer [journal.waocp.org]
Application Notes and Protocols: Assessing the Metabolic Effects of Galloflavin using the Seahorse XF Cell Mito Stress Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. The Seahorse XF Analyzer provides a powerful platform for real-time measurement of key indicators of mitochondrial respiration and glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the metabolic effects of Galloflavin, a known inhibitor of lactate dehydrogenase (LDH).
This compound inhibits both LDH-A and LDH-B isoforms, enzymes crucial for the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[1][2][3] By blocking this pathway, this compound is expected to shift cellular metabolism away from glycolysis.[1][2][4] This protocol will guide users through the process of treating cells with this compound and subsequently using the Seahorse XF platform to quantify the resulting changes in cellular bioenergetics.
Key Experimental Parameters
The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[5][6] By sequentially injecting a series of mitochondrial inhibitors, this assay can dissect key parameters of mitochondrial function:
-
Basal Respiration: The baseline oxygen consumption of the cells.[6]
-
ATP Production-Coupled Respiration: The portion of basal respiration used for ATP synthesis.
-
Proton Leak: The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling.
-
Maximal Respiration: The maximum OCR that cells can achieve, induced by an uncoupling agent like FCCP.[5][7]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.[5]
Experimental Protocols
Materials and Reagents
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant Solution (Agilent Technologies)
-
Seahorse XF Sensor Cartridge (Agilent Technologies)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent Technologies)[5][7]
-
This compound (user-supplied)
-
Cell line of interest
-
Standard cell culture medium
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as per experimental requirements)[7][8]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Experimental Workflow Diagram
Caption: Experimental workflow for the Seahorse assay with this compound treatment.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells into a Seahorse XF cell culture microplate at the optimal density for your cell line.[8] Ensure even cell distribution. Leave the four corner wells for background correction.[8]
-
Incubate the plate overnight in a humidified 37°C incubator with 5% CO2.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock in pre-warmed culture medium to achieve the desired final concentrations. A concentration range should be tested to determine the optimal dose for your cell line.
-
Remove the culture medium from the wells and replace it with the medium containing the appropriate concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO.
-
Return the plate to the incubator for the desired treatment duration (e.g., 4, 12, or 24 hours). The incubation time should be optimized based on the experimental question.
Day 3: Seahorse XF Mito Stress Test
-
Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[8][9]
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.[8]
-
Cell Plate Preparation:
-
Inhibitor Loading:
-
Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit according to the manufacturer's instructions, diluting them in the assay medium to the desired final concentrations.[8]
-
Load the diluted inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with the cell culture plate and start the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A, with measurements taken after each injection.[5][8]
-
Data Analysis
-
After the run, the Seahorse Wave software can be used to analyze the data.
-
Normalize the OCR and ECAR data to the cell number or protein concentration in each well.[8]
-
The key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption) will be automatically calculated.[6]
Data Presentation
The following tables present hypothetical data from a Seahorse XF Cell Mito Stress Test on a cancer cell line treated with this compound (50 µM) for 24 hours.
Table 1: Oxygen Consumption Rate (OCR) Parameters
| Parameter | Control (pmol/min) | This compound (50 µM) (pmol/min) |
| Basal Respiration | 150 ± 10 | 155 ± 12 |
| ATP Production | 100 ± 8 | 105 ± 9 |
| Proton Leak | 50 ± 5 | 50 ± 6 |
| Maximal Respiration | 300 ± 20 | 310 ± 18 |
| Spare Respiratory Capacity | 150 ± 15 | 155 ± 14 |
| Non-Mitochondrial OCR | 20 ± 3 | 21 ± 4 |
Table 2: Extracellular Acidification Rate (ECAR) Parameters
| Parameter | Control (mpH/min) | This compound (50 µM) (mpH/min) |
| Basal ECAR | 80 ± 7 | 45 ± 5 |
| Post-Oligomycin ECAR | 100 ± 9 | 55 ± 6 |
Signaling Pathway Diagram
This compound's primary mechanism of action is the inhibition of lactate dehydrogenase (LDH).[1][2][3] This inhibition blocks the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[1] As a result, pyruvate is shunted into the mitochondria to fuel the TCA cycle and oxidative phosphorylation.
Caption: this compound inhibits LDH, blocking lactate production and shunting pyruvate to the mitochondria.
Conclusion
This application note provides a comprehensive protocol for using the Seahorse XF Cell Mito Stress Test to evaluate the metabolic effects of this compound. By inhibiting LDH, this compound is expected to decrease the extracellular acidification rate (ECAR) while potentially having minimal direct impact on the oxygen consumption rate (OCR), consistent with literature suggesting it does not directly interfere with cellular respiration.[1][2] The detailed methodology and data presentation structure provided herein will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the bioenergetic consequences of LDH inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 7. content.protocols.io [content.protocols.io]
- 8. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 9. tabaslab.com [tabaslab.com]
Troubleshooting & Optimization
Technical Support Center: Improving Galloflavin Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the solubility of Galloflavin for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[1] For preparing stock solutions, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used.[1][2] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[3]
Q2: My this compound is not dissolving completely in the recommended solvent. What can I do?
If you encounter issues with dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Applying ultrasonic waves can help break down powder aggregates and enhance dissolution.[2]
-
Heating: Gently warming the solution can increase the solubility of this compound. For instance, warming to 60°C has been suggested for dissolving in DMSO.[4][5]
-
Sequential Solvent Addition: When preparing co-solvent formulations, add and dissolve the compound in each solvent sequentially. Ensure the solution is clear before adding the next solvent.[2]
Q3: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my experiment. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:
-
Use of Co-solvents: Formulations containing co-solvents like PEG300 and surfactants like Tween-80 can help maintain solubility in aqueous solutions.[2][4]
-
pH Adjustment: While not extensively documented for this compound, adjusting the pH of the final solution can sometimes improve the solubility of a compound. This would require experimental validation. General techniques for solubility enhancement often include pH adjustment.[6][7]
-
Inclusion Complexation: Using cyclodextrins, such as SBE-β-CD, can form inclusion complexes with the drug, enhancing its aqueous solubility.[4][8]
Q4: What are some established in vivo formulations for this compound?
Several formulations have been successfully used for in vivo studies with this compound. These typically involve a combination of solvents and excipients to achieve a clear solution or a homogenous suspension suitable for administration. A commonly cited formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][4] Other options include formulations with SBE-β-CD or corn oil for different administration routes.[4]
Q5: Are there concerns about solvent toxicity for in vivo studies?
Yes, high concentrations of organic solvents like DMSO can be toxic to animals. It is recommended that the final concentration of DMSO in the administered formulation be kept as low as possible, ideally not exceeding 10%.[2] For cell-based experiments, the final DMSO concentration should be even lower, typically below 0.1%.[2] Always conduct preliminary vehicle control experiments to assess any potential effects of the solvent mixture on the animals.[2]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations as reported in the literature.
| Solvent/Formulation | Solubility | Remarks |
| DMSO | 55 mg/mL (197.72 mM)[2] | Sonication is recommended.[2] Another source reports ~12 mg/mL[1] and 2 mg/mL.[3] Hygroscopic DMSO can reduce solubility.[3][4] |
| DMF | 1.11 mg/mL (4.01 mM)[2] | Sonication is recommended.[2] Another source reports ~12 mg/mL.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.8 mg/mL (10.07 mM)[2] | A clear solution is achievable.[4] Sonication is recommended.[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (1.80 mM)[4] | Provides a clear solution.[4] |
| 10% DMSO + 90% Corn Oil | 0.5 mg/mL (1.80 mM)[4] | Forms a suspended solution; requires sonication.[4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Aqueous solutions are not recommended for storage for more than one day.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using Co-solvents for In Vivo Studies [2][4]
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2 mg/mL in the formulation described below, a 40 mg/mL stock in DMSO can be prepared.[2]
-
Add Co-solvent: To the DMSO stock solution, add PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Add Aqueous Component: Finally, add saline (or PBS/ddH₂O) to the mixture to reach the final desired volume. Mix thoroughly.
-
Final Preparation: If any precipitation or cloudiness is observed, sonicate the solution gently. It is recommended to prepare this formulation fresh before each use.[2]
Visualizations
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound for in vivo studies.
This compound's Mechanism of Action: Inhibition of Lactate Dehydrogenase
Caption: this compound inhibits LDH, blocking glycolysis and ATP production.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Galloflavin stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of galloflavin in various buffer solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is sparingly soluble in aqueous buffers alone.[1] For optimal dissolution, first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] The solubility in these solvents is approximately 12 mg/mL.[1] For your working solution, you can then dilute the DMSO stock solution with the aqueous buffer of your choice.[1]
Q2: What is the recommended storage condition for this compound solutions?
A2: this compound powder can be stored at -20°C for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][3] Aqueous solutions of this compound are less stable and it is recommended to prepare them fresh and use them on the same day.[1][2]
Q3: Is this compound stable at different pH values?
Q4: How does temperature and light affect this compound stability?
A4: As with many flavonoid compounds, exposure to high temperatures and light can lead to degradation.[8][9] It is advisable to store this compound solutions protected from light and at a low temperature to minimize degradation. For long-term storage of stock solutions, -80°C is recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Ensure the final concentration of this compound in the aqueous buffer is within its solubility limit (approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution).[1] - Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system (typically <0.1% for cell-based assays).[3] - Gentle warming or sonication may aid in dissolution.[2] |
| Loss of biological activity over time in working solution. | This compound may be degrading in the aqueous buffer due to factors like pH, temperature, or light exposure. | - Prepare fresh working solutions for each experiment.[1][2] - If extended incubation is necessary, perform a stability study under your experimental conditions (see Experimental Protocol below). - Store working solutions at 4°C and protect from light during the experiment as much as possible. |
| Inconsistent experimental results. | Inconsistent preparation of this compound solutions. Degradation of this compound stock or working solutions. | - Standardize your protocol for preparing this compound solutions. - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2][3] - Always use freshly prepared working solutions. |
| Color change of the solution. | Degradation of this compound, which is a common characteristic of polyphenolic compounds under certain conditions (e.g., high pH).[4][6] | - This may indicate instability. It is recommended to prepare a fresh solution. - Evaluate the stability of this compound in your buffer system using the protocol provided below. |
Data Presentation: Solubility and Storage
| Solvent/Solution | Solubility | Storage of Stock Solution |
| DMSO | ~12 mg/mL[1], 5 mg/mL[2], 55 mg/mL[3] | -80°C for up to 6 months; -20°C for up to 1 month[2] |
| Dimethylformamide (DMF) | ~12 mg/mL[1], ~1.11 mg/mL[3] | Not specified, but similar to DMSO is expected. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Not recommended for storage; prepare fresh.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL[2] | Prepare fresh for in vivo experiments.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL[2] | Prepare fresh for in vivo experiments.[2] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Buffer Solution
This protocol provides a framework to determine the stability of this compound under specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure).
Objective: To quantify the degradation of this compound over time in a specific buffer solution.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
The buffer solution of interest (e.g., PBS, Tris-HCl)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath set to the desired temperature
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -80°C.
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution with the buffer of interest to the final working concentration (e.g., 50 µM).
-
Prepare enough volume to sample at multiple time points.
-
-
Incubation Conditions:
-
Divide the test solution into separate light-protected containers for each time point and condition to be tested.
-
To assess thermal stability: Incubate the samples at the desired temperature (e.g., 4°C, 25°C, 37°C). Include a control sample stored at -20°C or -80°C (time point zero).
-
To assess photostability: Expose samples to a controlled light source while incubating at a constant temperature. Include a dark control (wrapped in aluminum foil) incubated under the same conditions.
-
To assess pH stability: Prepare the test solution in buffers with different pH values and incubate at a constant temperature.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), retrieve a sample from each condition.
-
Immediately analyze the samples by HPLC or store them at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC method. The peak area of this compound will be proportional to its concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time point zero).
-
Plot the percentage of remaining this compound against time for each condition to determine the stability profile.
-
Visualizations
Caption: this compound's mechanism of action as an LDH-A inhibitor.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
troubleshooting unexpected results in Galloflavin experiments
Welcome to the technical support center for Galloflavin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel inhibitor of lactate dehydrogenase (LDH), an important enzyme in the anaerobic metabolic pathway.[1] It inhibits both the A and B isoforms of human LDH.[1][2] this compound binds to the free enzyme and does not compete with the substrate (pyruvate) or the cofactor (NADH).[1][2] By inhibiting LDH, this compound blocks aerobic glycolysis, which can lead to a reduction in ATP production, inhibition of cancer cell proliferation, and induction of apoptosis.[2][3]
Q2: What are the reported Ki and IC50 values for this compound?
The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound can vary depending on the LDH isoform and the experimental conditions. A summary of reported values is provided in the table below.
Q3: Is this compound commercially available?
Historically, this compound was not commercially available and required synthesis.[1][2] However, it is now available from several chemical suppliers for research purposes.
Q4: How should this compound be prepared and stored for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity. Stock solutions are generally stored at -20°C or -80°C for long-term stability.[4] It is recommended to prepare fresh dilutions from the stock for each experiment and to be aware that moisture-absorbing DMSO can reduce solubility.
Q5: Are there any known off-target effects of this compound?
While the primary described biochemical effect of this compound is the inhibition of LDH, it is important to consider potential off-target effects, as with any small molecule inhibitor.[1][2] Some studies suggest that indiscriminate inhibition of LDHA may lead to side effects due to complex interactions with other cellular components.[2] One study has patented this compound as a modulator of protein kinases, suggesting a broader range of activity.[2] Additionally, at higher concentrations, this compound has been shown to inhibit RNA synthesis independently of its effect on glycolysis by preventing the binding of LDH-A to single-stranded DNA.[5][6]
Troubleshooting Guide
This guide addresses common unexpected results in this compound experiments in a question-and-answer format.
Issue 1: No significant decrease in cell viability after this compound treatment.
-
Question: I treated my cancer cell line with this compound, but I'm not observing the expected decrease in cell viability. What could be the reason?
-
Possible Causes and Solutions:
-
Cell Line-Specific Metabolism: Not all cancer cells are equally dependent on glycolysis. Some cell lines may have a greater reliance on oxidative phosphorylation and thus be less sensitive to LDH inhibition.[7] It is important to characterize the metabolic profile of your cell line.
-
Insufficient Drug Concentration or Incubation Time: The IC50 of this compound varies between cell lines.[8] You may need to perform a dose-response experiment with a wider range of concentrations and vary the incubation time to determine the optimal conditions for your specific cell line.
-
Drug Inactivation: this compound's stability in cell culture medium over long incubation periods could be a factor. Consider replenishing the medium with fresh this compound during long-term experiments.
-
Compensatory Mechanisms: Cancer cells can sometimes adapt to metabolic stress by upregulating alternative energy pathways. Consider investigating the activation of compensatory signaling pathways.
-
Issue 2: High background or variability in lactate production assays.
-
Question: My lactate assay results show high background noise or significant variability between replicates after this compound treatment. How can I troubleshoot this?
-
Possible Causes and Solutions:
-
Serum in Culture Medium: Animal serum used to supplement culture medium contains endogenous LDH, which can contribute to high background lactate levels.[9] Reducing the serum concentration or using serum-free medium during the assay can help.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with the colorimetric readings of some lactate assay kits. Use phenol red-free medium for the assay.
-
Cell Debris: Cell debris can release LDH and interfere with the assay. Ensure that you are measuring extracellular lactate from the supernatant and consider centrifuging the samples to pellet any debris before measurement.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in lactate production. Ensure a homogenous cell suspension and careful pipetting when seeding plates.
-
Issue 3: Unexpected results in mitochondrial respiration assays (e.g., Seahorse XF Assay).
-
Question: I'm using a Seahorse XF Analyzer to measure the effect of this compound on cellular respiration. I'm seeing an unexpected increase in the Oxygen Consumption Rate (OCR) after adding this compound. Why is this happening?
-
Possible Causes and Solutions:
-
Initial Metabolic Shift: While this compound's primary target is LDH, inhibiting glycolysis can sometimes lead to a compensatory increase in oxidative phosphorylation as the cell tries to meet its energy demands. This can manifest as a transient increase in OCR.
-
Off-Target Effects on Mitochondria: At certain concentrations, this compound or its metabolites might have off-target effects on mitochondrial function. It is crucial to perform control experiments and titrate the concentration of this compound carefully.
-
Incorrect Assay Conditions: Ensure that the Seahorse assay medium is correctly prepared (e.g., pH, supplements like glucose, pyruvate, glutamine) and that the instrument is properly calibrated.[10][11] For some cell types, the optimal concentrations of mitochondrial stress test compounds (like FCCP) may need to be determined empirically.[11]
-
Drug-Induced Stress Response: The observed increase in OCR could be part of a broader cellular stress response. Correlating the OCR data with other markers of cell stress and apoptosis is recommended.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Inhibitory Constant (Ki) of this compound against Lactate Dehydrogenase (LDH) Isoforms
| LDH Isoform | Ki (µM) | Species | Notes | Reference(s) |
| LDH-A | 5.46 | Human | Non-competitive with pyruvate | [1][2] |
| LDH-B | 15.06 | Human | Non-competitive with pyruvate | [1][2] |
| LDH-A | 56.0 | Human | Competitive with NADH | [2] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay | Reference(s) |
| ECC-1 | Endometrial Cancer | 25 | 72 | MTT | [8] |
| Ishikawa | Endometrial Cancer | 43 | 72 | MTT | [8] |
| Primary Endometrial Cancer | Endometrial Cancer | 20-53 | 72 | MTT | [8] |
| MCF-7 | Breast Cancer | ~50 | 72 | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | ~50 | 72 | Not Specified | [7] |
| MCF-Tam | Breast Cancer | ~50 | 72 | Not Specified | [7] |
Experimental Protocols
1. LDH Activity Assay
This protocol is adapted from methodologies used in studies with LDH inhibitors.[12]
-
Reagents:
-
Assay Buffer: 100 mM phosphate buffer, pH 7.5
-
Pyruvate solution: 1 mM
-
NADH solution: 150 µM
-
This compound stock solution (in DMSO)
-
LDH-A or LDH-B enzyme
-
-
Procedure:
-
Prepare a reaction mix containing Assay Buffer, pyruvate, and NADH.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mix.
-
Initiate the reaction by adding the LDH enzyme (e.g., 0.015 U/mL).
-
Immediately monitor the decrease in absorbance at 340 nm over time (typically 3 minutes) using a spectrophotometer. This reflects the rate of NADH oxidation.
-
Calculate the enzyme activity and the percentage of inhibition by this compound.
-
2. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after this compound treatment.[8][13][14]
-
Reagents:
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Lactate Production Assay
This protocol outlines the measurement of extracellular lactate following this compound treatment.
-
Reagents:
-
Phenol red-free cell culture medium (preferably with reduced serum)
-
This compound stock solution (in DMSO)
-
Commercial lactate assay kit
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh phenol red-free medium containing various concentrations of this compound (and a vehicle control).
-
Incubate for the desired time period.
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or total protein content in each well.
-
4. Seahorse XF Cell Mito Stress Test
This is a general workflow for assessing mitochondrial function in response to this compound using the Agilent Seahorse XF platform.[10][15]
-
Reagents:
-
Seahorse XF Assay Medium (e.g., DMEM or RPMI) supplemented with glucose, pyruvate, and glutamine.
-
This compound stock solution (in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator.
-
Prepare the injector ports of the sensor cartridge with the mitochondrial stress test compounds and this compound (or vehicle control) at the desired final concentrations.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR and Extracellular Acidification Rate (ECAR) before and after the sequential injection of the compounds.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Visualizations
References
- 1. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 5. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 7. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing Galloflavin off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Galloflavin, with a specific focus on identifying and minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is primarily known as an inhibitor of lactate dehydrogenase (LDH), targeting both the LDH-A and LDH-B isoforms.[1][2][3] It binds to the free enzyme, not competing with either the substrate (pyruvate) or the cofactor (NADH).[3][4] By inhibiting LDH, this compound disrupts glycolysis and subsequent ATP production in cancer cells.[1][5]
Q2: What are the known off-target effects of this compound?
A2: While the inhibition of LDH is its most described biochemical effect, some studies suggest this compound can have other cellular effects.[3][4] These include the induction of oxidative stress and the potential to bind to other proteins.[5][6] For example, this compound has been shown to prevent the binding of LDH-A to single-stranded DNA (ssDNA), which in turn inhibits RNA synthesis in cultured cells.[7] This effect on RNA synthesis was observed even in conditions where the cells were not producing lactic acid, suggesting it might be independent of its LDH enzymatic inhibition.[7]
Q3: At what concentrations should I use this compound to ensure target specificity?
A3: It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects. The reported inhibitory constants (Ki) for this compound are in the micromolar range for its primary targets. It is recommended to perform a dose-response curve in your specific cell line or system to determine the optimal concentration for LDH inhibition while minimizing other cellular effects.
Q4: What are some essential controls to include in my experiments with this compound?
A4: To ensure the observed effects are due to the intended on-target activity of this compound, consider the following controls:
-
Use an inactive analog: If available, a structurally similar but inactive compound can help differentiate between specific on-target effects and non-specific or off-target effects.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to reduce the expression of LDH. A high-quality chemical probe like this compound should produce a phenotype that mimics the genetic perturbation of its target.[8]
-
Rescue experiments: If possible, overexpressing the target protein (LDH) might rescue the phenotype induced by this compound, providing strong evidence for on-target action.
-
Use multiple, structurally distinct inhibitors: Comparing the effects of this compound with other known LDH inhibitors that have different chemical scaffolds can help confirm that the observed phenotype is due to LDH inhibition.[8]
Troubleshooting Guides
Problem: I'm observing a cellular phenotype at a this compound concentration that is much lower than its reported Ki for LDH.
-
Possible Cause: This could indicate a potent off-target effect. This compound might be interacting with another protein with higher affinity than LDH, or the observed phenotype could be a result of a more complex downstream signaling event.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to LDH in your cells at the concentrations used.
-
Unbiased Off-Target Identification: Employ chemoproteomics techniques to identify other potential binding partners of this compound in an unbiased, proteome-wide manner.
-
Assess for Known Off-Target Effects: Measure for known off-target effects, such as the induction of reactive oxygen species (ROS), which can be triggered by some small molecules.
-
Problem: My experimental results with this compound are inconsistent or not reproducible.
-
Possible Cause: Inconsistencies can arise from the compound's stability, solubility, or complex biological effects that are sensitive to minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
Optimize Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture media.
-
Standardize Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence cellular metabolism and the response to LDH inhibition. Maintain consistent cell culture practices.
-
Evaluate Experimental Timeline: Some effects of this compound, such as the inhibition of RNA synthesis, can be observed within an hour, while others related to cell proliferation may take longer.[7] Optimize your treatment and measurement time points.
-
Problem: I'm seeing evidence of oxidative stress in my cells treated with this compound.
-
Possible Cause: Some studies have indicated that this compound can induce an oxidative stress condition in certain breast cancer cell lines.[5][9] This may be an off-target effect or a downstream consequence of metabolic disruption.
-
Troubleshooting Steps:
-
Quantify ROS Levels: Use a Reactive Oxygen Species (ROS) detection assay to confirm and quantify the level of oxidative stress.
-
Use Antioxidants: Treat cells with an antioxidant (e.g., N-acetylcysteine) in conjunction with this compound to see if this rescues the phenotype. If it does, it suggests the observed effect is at least partially mediated by ROS.
-
Dose-Response Analysis: Determine the concentration at which this compound begins to induce ROS and compare it to the concentration required for LDH inhibition. This can help to establish a therapeutic window where on-target effects are maximized and off-target ROS production is minimized.
-
Quantitative Data
This compound Inhibitory Activity
| Target | Inhibition Constant (Ki) | Notes |
| Lactate Dehydrogenase A (LDH-A) | 5.46 µM | Non-competitive inhibitor with respect to pyruvate.[1][2][3][4] |
| Lactate Dehydrogenase B (LDH-B) | 15.06 µM | Non-competitive inhibitor with respect to pyruvate.[1][2][3][4] |
| LDH-A binding to ssDNA | IC50 of ~4 µM | This compound was shown to inhibit the binding of human LDH-A to a single-stranded DNA sample by 50% at this concentration.[7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to LDH in intact cells by measuring changes in the thermal stability of the target protein.[10][11][12][13]
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at the desired concentration and another set with the vehicle (e.g., DMSO) as a control. Incubate for a time sufficient for compound uptake (e.g., 1-3 hours).
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures for 3 minutes using a thermal cycler. A typical temperature range would be from 40°C to 65°C.[14]
-
Cell Lysis: After heating, cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble LDH at each temperature point for both the this compound-treated and vehicle-treated samples using Western blotting or other protein detection methods. A positive result is a shift in the melting curve to a higher temperature for the this compound-treated sample, indicating stabilization of LDH upon binding.
Protocol 2: Chemoproteomics for Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets of this compound using an affinity enrichment approach.[15]
-
Probe Synthesis: Synthesize a this compound analog that incorporates a linker and an affinity tag (e.g., biotin) for immobilization on beads. It is also important to have the parent this compound compound for competition experiments.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Affinity Enrichment:
-
Control Group: Incubate the cell lysate with beads that do not have the this compound probe to control for non-specific binding to the matrix.
-
Probe Group: Incubate the cell lysate with the this compound-probe-conjugated beads.
-
Competition Group: Pre-incubate the cell lysate with an excess of free this compound before adding the this compound-probe-conjugated beads. Proteins that are specifically bound to the probe will be competed off by the free compound.
-
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Mass Spectrometry Analysis: Identify and quantify the eluted proteins using mass spectrometry.
-
Data Analysis: True off-target proteins should be present in the probe group but significantly reduced or absent in the control and competition groups.
Protocol 3: Reactive Oxygen Species (ROS) Detection Assay
This protocol uses a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[16][17][18][19]
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with a buffered saline solution (e.g., PBS). Load the cells with the DCFH-DA probe by incubating them in a solution containing the probe for 30-45 minutes at 37°C in the dark.[17][18]
-
Treatment: After loading, wash the cells to remove any excess probe. Add fresh media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., tert-Butyl hydroperoxide).[16]
-
Incubation: Incubate the cells for the desired treatment period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for the oxidized probe (DCF) are typically around 485 nm and 535 nm, respectively.[16]
-
Data Analysis: An increase in fluorescence intensity in the this compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Strategies to minimize and control for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 7. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Galloflavin Dosage for Specific Cancer Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Galloflavin in cancer research. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[1][2][3] It inhibits both LDHA and LDHB isoforms.[1][3] By blocking LDH, this compound disrupts the conversion of pyruvate to lactate, a key step in the Warburg effect, a metabolic characteristic of many cancer cells.[1][3] This inhibition leads to a reduction in ATP production, induction of oxidative stress, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][4][5]
Q2: How does the efficacy of this compound vary across different cancer cell types?
A2: The sensitivity of cancer cells to this compound can vary. For instance, in breast cancer, this compound has shown similar growth inhibitory effects on both well-differentiated (MCF-7) and aggressive triple-negative (MDA-MB-231) cell lines, albeit through different signaling pathways.[6] In endometrial cancer, the level of LDHA protein expression has been correlated with sensitivity to this compound.[7] A summary of reported half-maximal inhibitory concentrations (IC50) across various cell lines is provided in the Data Presentation section.
Q3: What are the known signaling pathways affected by this compound treatment?
A3: this compound's inhibition of LDH can trigger several downstream signaling events. In MCF-7 breast cancer cells, it leads to a downregulation of the ERα-mediated signaling required for cell survival.[6] In contrast, in MDA-MB-231 and tamoxifen-resistant MCF-Tam cells, its anti-proliferative action is associated with the induction of an oxidative stress condition.[6] In Burkitt lymphoma cells, LDH inhibition by this compound results in decreased NAD+ levels, leading to the inhibition of sirtuin-1 and subsequent downregulation of the MYC oncogene.[8] Furthermore, LDH inhibition has been shown to induce apoptosis via the JNK signaling pathway in cervical cancer cells.[9]
Q4: What are the best practices for preparing and storing this compound for in vitro experiments?
A4: this compound is typically supplied as a solid. For experimental use, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that moisture-absorbing DMSO can reduce its solubility. When preparing aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q5: Are there any known off-target effects of this compound?
A5: While the primary described biochemical effect of this compound is the inhibition of LDH, like any small molecule inhibitor, the possibility of off-target effects should be considered.[1] Some studies have noted that high concentrations of LDH inhibitors can have non-specific effects.[1] It is crucial to include appropriate controls in experiments to distinguish between LDH-specific and potential off-target effects.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells to prevent cell settling and clumping.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals (in MTT assays).
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by gently pipetting up and down or using a plate shaker. Visually inspect the wells under a microscope to confirm the absence of crystals before reading the absorbance.
-
Issue 2: Unexpectedly low or no cytotoxic effect of this compound.
-
Possible Cause 1: Low expression of LDHA in the cancer cell line.
-
Solution: Before initiating large-scale experiments, perform a western blot to confirm the expression level of LDHA in your target cell line. Cell lines with low LDHA expression may be less sensitive to this compound.[7]
-
-
Possible Cause 2: this compound degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Cell culture medium composition.
-
Solution: The presence of high levels of pyruvate or other metabolites in the culture medium might influence the cellular response to LDH inhibition. Consider using a medium with physiological glucose and pyruvate concentrations for your experiments.
-
Issue 3: Difficulty in interpreting apoptosis assay results.
-
Possible Cause 1: Suboptimal gating in flow cytometry for Annexin V/PI staining.
-
Solution: Use unstained, single-stained (Annexin V only and PI only), and positive control (e.g., cells treated with a known apoptosis inducer) samples to set up proper compensation and gating for your flow cytometry analysis.
-
-
Possible Cause 2: Necrotic cell death masking apoptosis.
-
Solution: High concentrations of this compound or prolonged incubation times may lead to secondary necrosis. Perform a time-course and dose-response experiment to identify the optimal conditions for observing early to mid-stage apoptosis.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Assay |
| Endometrial Cancer | ECC-1 | 25 | 72 | MTT |
| Endometrial Cancer | Ishikawa | 43 | 72 | MTT |
| Pancreatic Cancer | 6606PDA | ~20 (slight inhibition) | Not Specified | Proliferation Assay |
| Breast Cancer | MCF7 | Not specified, but effective | Not Specified | Not Specified |
| Ovarian Cancer | OVCAR3 | Not specified, but effective | Not Specified | Not Specified |
| Colon Cancer | SW620 | 50-100 (inhibition of RNA synthesis) | 0.5-1 | RNA Synthesis Assay |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.[7][10][11]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Apoptosis Detection using Annexin V/PI Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis by Western Blotting
This is a general protocol for analyzing protein expression levels.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against LDHA, ERα, p-JNK, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein amounts for each sample and mix with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between samples.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Signaling pathways affected by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
Navigating the Nuances of Galloflavin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Galloflavin in their experiments. It addresses conflicting data in existing literature and offers practical solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is predominantly recognized as a potent inhibitor of lactate dehydrogenase (LDH), with a higher affinity for the LDH-A isoform over the LDH-B isoform. By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step in aerobic glycolysis, thereby impeding ATP production in cancer cells that heavily rely on this metabolic pathway. This ultimately leads to apoptosis and reduced cell proliferation.
Q2: Are there alternative or off-target effects of this compound?
Yes, and this is a key area of conflicting reports. Beyond LDH inhibition, some studies indicate that this compound can exert its anti-cancer effects through other mechanisms:
-
Inhibition of RNA Synthesis: this compound has been shown to prevent the binding of LDH-A to single-stranded DNA (ssDNA), which in turn inhibits RNA synthesis. This effect appears to be independent of its impact on glycolysis.
-
Induction of Oxidative Stress: In certain cancer cell lines, particularly aggressive and tamoxifen-resistant breast cancer cells, this compound's growth-inhibitory effects are associated with the induction of oxidative stress rather than solely through the downregulation of ERα-mediated signaling.
It is crucial to consider these alternative mechanisms when interpreting experimental results, as they may contribute to cell-line-specific responses.
Q3: Why do I observe variable efficacy of this compound across different cancer cell lines?
The efficacy of this compound is highly dependent on the metabolic phenotype and the specific signaling pathways active in the cancer cells being studied. Key factors influencing its effectiveness include:
-
Glycolytic Dependency: Cell lines that are highly dependent on aerobic glycolysis (the "Warburg effect") are generally more sensitive to this compound.
-
LDH Isoform Expression: The relative expression levels of LDH-A and LDH-B can influence the cellular response to this compound.
-
Underlying Signaling Pathways: As seen in breast cancer cell lines, the anti-proliferative action of this compound can be mediated by different pathways (ERα signaling vs. oxidative stress), leading to varied outcomes.
Q4: Is this compound effective in vivo?
This is a significant point of conflicting data. While many in vitro studies demonstrate potent anti-cancer effects, at least one key study using a pancreatic cancer mouse model found that the in vitro efficacy of this compound did not translate to an in vivo setting. The study reported precipitation of this compound at higher doses, which could contribute to the lack of in vivo activity. Researchers should exercise caution when extrapolating in vitro results to in vivo models and consider potential formulation and bioavailability challenges.
Q5: What is the toxicity profile of this compound?
Some studies suggest a favorable safety profile, with one report indicating no fatal effects in mice at a dose of 400 mg/kg and another describing it as non-toxic to human lymphoblasts and lymphocytes. However, the potential for "uncontrollable side effects" has also been mentioned, highlighting the need for careful dose-response studies and toxicity assessments in any new experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent anti-proliferative effects | Cell line variability in glycolytic dependence or signaling pathways. | Characterize the metabolic profile of your cell lines (e.g., measure lactate production, glucose uptake). Investigate the role of alternative mechanisms like oxidative stress or RNA synthesis inhibition. |
| This compound instability or degradation in culture media. | Prepare fresh stock solutions of this compound for each experiment. Minimize exposure to light and store aliquots at -20°C or -80°C. | |
| Low potency in LDH inhibition assay | Incorrect assay conditions. | Ensure the pH of the assay buffer is optimal (around 7.5). Use appropriate concentrations of pyruvate and NADH. |
| Inactive this compound. | Purchase this compound from a reputable supplier and verify its purity. | |
| Poor in vivo efficacy despite in vitro success | Poor bioavailability or formulation issues. | Experiment with different vehicle formulations to improve solubility and prevent precipitation. Consider alternative routes of administration. |
| Rapid metabolism or clearance in the animal model. | Conduct pharmacokinetic studies to determine the half-life and distribution of this compound in your model. | |
| Unexpected off-target effects | This compound may be affecting pathways other than LDH. | Perform broader molecular profiling (e.g., RNA sequencing, proteomics) to identify affected pathways. Include appropriate negative controls to distinguish specific from non-specific effects. |
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of this compound for LDH Isoforms
| LDH Isoform | Ki (μM) | Reference(s) |
| LDH-A | 5.46 | |
| LDH-B | 15.06 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference(s) |
| Ishikawa | Endometrial Cancer | ~20-53 | |
| ECC-1 | Endometrial Cancer | ~20-53 | |
| MCF7 | Breast Cancer | Not explicitly stated, but showed growth inhibition | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed growth inhibition | |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated, but showed growth inhibition | |
| SW620 | Colorectal Cancer | 50-100 (for RNA synthesis inhibition) |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, cell density).
Experimental Protocols
Key Experiment 1: LDH Activity Assay
Objective: To determine the inhibitory effect of this compound on LDH activity.
Materials:
-
Purified human LDH-A or LDH-B enzyme
-
This compound stock solution (e.g., in DMSO)
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyruvate solution (1 mM)
-
NADH solution (150 μM)
-
96-well microplate
-
Microplate reader with fluorescence capability (lex= 340 nm, lem =460 nm)
Procedure:
-
Prepare a reaction mix containing phosphate buffer, pyruvate, and NADH.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the LDH enzyme to initiate the reaction.
-
Immediately measure the decrease in NADH fluorescence over time (e.g., every minute for 3-5 minutes) at 37°C. The rate of NADH oxidation is proportional to LDH activity.
-
Calculate the percentage of LDH inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
Key Experiment 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration.
Visualizing the Data: Signaling Pathways and Workflows
Caption: Diverse mechanisms of this compound's anti-cancer activity.
Caption: A typical experimental workflow for evaluating this compound.
Galloflavin Cytotoxicity: A Technical Support Resource for Researchers
An In-depth Look at Galloflavin's Differential Effects on Normal Versus Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of this compound, with a particular focus on its differential effects between normal and cancerous cells. This compound, a potent inhibitor of lactate dehydrogenase (LDH), has shown promise as an anti-cancer agent by targeting the altered metabolism of tumor cells. This resource offers detailed experimental protocols, troubleshooting guides for common cytotoxicity assays, and an exploration of the signaling pathways involved in this compound-induced cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: this compound's primary mechanism is the inhibition of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1][2][3] Specifically, it inhibits both LDH-A and LDH-B isoforms.[1][2] By blocking LDH, this compound disrupts the conversion of pyruvate to lactate, leading to a reduction in ATP production and interference with the NAD+/NADH balance within cancer cells.[4] This metabolic disruption preferentially affects cancer cells, which are often highly reliant on glycolysis for energy production (the Warburg effect), leading to cell cycle arrest, apoptosis, and cell death.[5][6][7]
Q2: Is this compound selectively toxic to cancer cells over normal cells?
A2: Evidence suggests that this compound exhibits selective cytotoxicity towards cancer cells. While it effectively inhibits proliferation and induces apoptosis in a variety of cancer cell lines, studies have shown that it does not affect the viability of non-neoplastic cells, such as human lymphoblasts and lymphocytes, at similar concentrations.[4][6] This selectivity is attributed to the lower reliance of normal cells on glycolysis for their energy needs compared to many types of cancer cells.
Q3: What are the typical IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line and the duration of treatment. For example, in endometrial cancer cell lines, the IC50 values for ECC-1 and Ishikawa cells after 72 hours of treatment are 25 µM and 43 µM, respectively.[5] In primary cultures of endometrial cancer, the IC50 values ranged from 20-53 µM.[5] It is crucial to determine the IC50 value empirically for each specific cell line and experimental conditions.
Q4: Can this compound induce oxidative stress in cancer cells?
A4: Yes, in some cancer cell lines, such as tamoxifen-resistant (MCF-Tam) and triple-negative breast cancer cells (MDA-MB-231), this compound-induced growth inhibition is associated with an oxidative stress condition.[7] This suggests that in addition to metabolic disruption, the induction of reactive oxygen species (ROS) may be a contributing factor to its anti-cancer activity in certain contexts.
Quantitative Data Summary
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound from published studies.
| Target | Inhibitory Constant (Ki) | Reference |
| Lactate Dehydrogenase A (LDH-A) | 5.46 µM | [1][2][3][8] |
| Lactate Dehydrogenase B (LDH-B) | 15.06 µM | [1][2][3][8] |
| Cell Line | Cell Type | Incubation Time | IC50 | Reference |
| ECC-1 | Endometrial Cancer | 72 hours | 25 µM | [5] |
| Ishikawa | Endometrial Cancer | 72 hours | 43 µM | [5] |
| Primary Endometrial Cancer Cultures | Endometrial Cancer | 72 hours | 20-53 µM | [5] |
| Non-neoplastic lymphoblasts | Normal Lymphoblasts | Not specified | No effect on viability | [4] |
Experimental Protocols & Troubleshooting
Accurate assessment of cytotoxicity is paramount. Below are detailed protocols for two common assays, MTT and LDH, along with troubleshooting guides to address potential experimental issues.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High Background | Contamination of media or reagents. Phenol red in media can interfere. | Use fresh, sterile reagents. Use phenol red-free media for the assay. |
| Low Signal | Insufficient cell number. Low metabolic activity of cells. | Optimize cell seeding density. Ensure cells are in the exponential growth phase. |
| High Variability | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate. |
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Controls: Include the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and cell-free medium (background).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (usually 490 nm).
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| High Background | Serum in the culture medium contains endogenous LDH. | Use serum-free medium for the assay or use a medium with low serum concentration and include a background control. |
| Low Signal | Insufficient cell damage. Assay performed too early. | Ensure the treatment is sufficient to induce cytotoxicity. Optimize the incubation time. |
| High Spontaneous Release | Cells are unhealthy or were handled too roughly during seeding. | Ensure proper cell culture techniques. Handle cells gently during plating. |
Signaling Pathways and Visualizations
This compound's inhibition of LDH sets off a cascade of events within cancer cells, impacting several critical signaling pathways.
This compound's Mechanism of Action
This diagram illustrates the central role of this compound in inhibiting LDH and its downstream consequences on cancer cell metabolism.
Caption: this compound inhibits LDH, disrupting glycolysis and ATP production in cancer cells.
This compound-Induced Apoptosis Pathway
This compound treatment can trigger the intrinsic apoptosis pathway in cancer cells. This diagram outlines the key molecular players involved.
Caption: this compound induces apoptosis by downregulating anti-apoptotic proteins and activating caspase-3.
This compound's Impact on Cell Cycle Regulation
This compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation. The specific phase of arrest can be cell-type dependent.
Caption: this compound activates cell cycle checkpoints, leading to G1 or G2 phase arrest and inhibiting proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Galloflavin Autofluorescence in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to control for potential autofluorescence when using Galloflavin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern?
This compound is a small molecule inhibitor of lactate dehydrogenase (LDH-A and LDH-B), an enzyme crucial for anaerobic glycolysis.[1][2][3][4] It is widely used in cancer research to study metabolic pathways and as a potential therapeutic agent.[1][5][6][7] Like many small molecules, this compound has the potential to exhibit intrinsic fluorescence, or autofluorescence, which can interfere with fluorescence-based assays by contributing to background signal and potentially confounding results.
Q2: What are the known spectral properties of this compound?
Q3: How can I determine if this compound is causing autofluorescence in my specific assay?
The most direct method is to run a "this compound only" control. This involves preparing a sample with this compound at the working concentration used in your experiment, in the same buffer or media, but without any fluorescent labels (e.g., antibodies, dyes). Image or measure this sample using the same instrument settings (excitation/emission wavelengths, exposure time, gain) as your fully stained experimental samples. Any signal detected in this control can be attributed to this compound's autofluorescence.
Troubleshooting Guides
Issue: High background fluorescence in this compound-treated samples.
High background fluorescence can mask the specific signal from your fluorescent probes, reducing the signal-to-noise ratio and making data interpretation difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Direct this compound Autofluorescence | 1. Spectral Separation: Since this compound is excited in the UV/violet range, choose fluorophores that are excited by and emit at longer wavelengths (e.g., red or far-red dyes like Alexa Fluor 647, Cy5, or DyLight 650). This spatial separation of emission spectra can often mitigate interference. 2. Image Subtraction: If the autofluorescence is consistent, acquire an image of the "this compound only" control and subtract this background from your experimental images. |
| Interaction with Cellular Components | This compound may accumulate in certain cellular compartments and interact with endogenous molecules, leading to enhanced autofluorescence. 1. Chemical Quenching: Treat fixed and permeabilized samples with a quenching agent. 2. Photobleaching: Intentionally expose the sample to the excitation light before adding your fluorescent probe to "burn out" the autofluorescence. This should be done carefully to avoid damaging the sample. |
| Indirect Effects | This compound inhibits LDH, which can alter the cellular redox state (NAD+/NADH ratio). Since NADH is a known endogenous fluorophore, this metabolic shift could contribute to changes in cellular autofluorescence. 1. Appropriate Controls: A vehicle-treated control (e.g., DMSO) is essential to differentiate the effects of this compound from the solvent. 2. Wavelength Selection: NADH is excited around 340 nm and emits around 460 nm. Avoid this spectral region if possible. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence. If your protocol involves fixation, this method can help reduce it.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Following fixation and washing, prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS.
-
Incubate the tissue sections or cells with the Sodium Borohydride solution. For cell monolayers, two incubations of 4 minutes each are often sufficient. For tissue sections (e.g., 7 µm), three incubations of 10 minutes each may be necessary.
-
Wash the samples thoroughly with PBS (2-3 times, 5 minutes each).
-
Proceed with your standard immunolabeling protocol.
Note: Sodium Borohydride solution will bubble as hydrogen gas is released. This is normal. Prepare the solution fresh and use with caution.
Protocol 2: Sudan Black B Staining to Quench Autofluorescence
Sudan Black B (SBB) is a lipophilic dye that can effectively quench autofluorescence from various sources, including lipofuscin.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. It is recommended to let this solution stir overnight in the dark and then filter it.
-
After completing your fluorescent labeling protocol (including secondary antibodies), wash the samples with PBS.
-
Incubate the samples with the 0.1% SBB solution for 10-20 minutes at room temperature.
-
Wash thoroughly with PBS three times for 5 minutes each to remove excess SBB.
-
Mount the samples for imaging.
Note: SBB treatment is performed at the end of the staining protocol, before mounting.
Comparison of Quenching Methods:
| Method | Target | Pros | Cons |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Effective for fixation-related background. | Can have variable effects; may affect antigenicity. |
| Sudan Black B | Lipofuscin and other endogenous fluorophores | Broadly effective; simple to implement. | Can introduce a dark precipitate if not washed properly; may slightly increase background in the far-red channel. |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) | Various sources of autofluorescence | Optimized formulations; often highly effective. | Higher cost compared to basic reagents. |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
Caption: this compound inhibits LDH, blocking the conversion of pyruvate to lactate.
General Experimental Workflow for Controlling Autofluorescence
Caption: Workflow for fluorescence assays including autofluorescence controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating Galloflavin degradation during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of Galloflavin, with a specific focus on mitigating its degradation during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis.[1] It specifically inhibits both LDH-A and LDH-B isoforms. By blocking the conversion of pyruvate to lactate, this compound disrupts the metabolic processes that many cancer cells rely on for rapid growth, particularly in hypoxic environments.[2][3] This inhibition leads to a decrease in ATP production and can induce apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C.[4] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has limited solubility in aqueous solutions.
Q4: How long can I store this compound stock solutions?
A4: When stored properly at -80°C in a suitable solvent like DMSO, this compound stock solutions are generally stable for up to one year. However, for optimal performance, it is recommended to prepare fresh solutions and use them within a week, as prolonged storage of working solutions may lead to a loss of efficacy.
Q5: What is the typical concentration of this compound used in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell line and experimental design. Published studies have used concentrations ranging from the low micromolar (e.g., 10-50 µM) to higher concentrations.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Mitigating this compound Degradation
Issue 1: Loss of experimental efficacy over time.
-
Potential Cause: Degradation of this compound in the working solution. While specific degradation pathways for this compound are not well-documented in the literature, polyphenolic compounds are generally susceptible to oxidation. Factors in cell culture media, such as exposure to light, physiological pH, and temperature (37°C), can accelerate this degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using working solutions that have been stored for more than a few days, even at 4°C.
-
Protect from Light: this compound's polyphenolic structure suggests potential photosensitivity. Protect all solutions containing this compound from direct light by using amber tubes or wrapping containers in aluminum foil. Minimize the exposure of your cell culture plates to light after the addition of this compound.
-
pH Considerations: Although specific pH stability data is unavailable, be aware that the pH of your culture medium can influence the stability of many small molecules. Ensure your medium is properly buffered.
-
Control Experiments: If you suspect degradation, run a control with a freshly prepared solution alongside your older solution to compare efficacy.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause: Inconsistent handling of this compound solutions or variability in the age of the working solutions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure a standardized protocol for the preparation, storage, and use of this compound solutions across all experiments.
-
Aliquot Stock Solutions: To avoid degradation from multiple freeze-thaw cycles, aliquot your main DMSO stock solution into smaller, single-use volumes immediately after preparation.
-
Monitor Solvent Quality: Use high-quality, anhydrous DMSO for preparing stock solutions. Water content in DMSO can affect the stability of dissolved compounds.
-
Issue 3: Visible changes in the color of the working solution.
-
Potential Cause: This could be a sign of chemical degradation. Oxidation of polyphenolic compounds can often lead to a change in color.
-
Troubleshooting Steps:
-
Discard the Solution: If you observe any precipitation or change in color, it is best to discard the solution and prepare a fresh one from your frozen stock.
-
Visual Inspection: Always visually inspect your solutions before use.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 4°C | Up to 1 week | Prepare fresh weekly. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium.
-
Materials:
-
Frozen aliquot of this compound DMSO stock solution
-
Pre-warmed complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration. Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Add the final working solution to your cell culture plates.
-
Protect the plates from light, especially during long incubation periods.
-
Mandatory Visualizations
Caption: Workflow for mitigating this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
Galloflavin In Vivo & In Vitro Experimental Technical Support Center
Welcome to the Galloflavin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively translating in vitro findings of this compound to in vivo experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: My this compound is not dissolving properly for my in vivo study. What should I do?
A1: this compound has poor water solubility, which is a common challenge for in vivo administration. The choice of vehicle is critical. Here are three tested formulation protocols to improve solubility:
-
Protocol 1 (Clear Solution): A solution of ≥ 0.5 mg/mL can be achieved using a combination of DMSO, PEG300, Tween-80, and saline. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Protocol 2 (Clear Solution with Cyclodextrin): A clear solution of ≥ 0.5 mg/mL can also be prepared using DMSO and SBE-β-CD in saline.[1]
-
Protocol 3 (Suspension): For oral or intraperitoneal injection, a suspension of 0.5 mg/mL can be made using DMSO and Corn Oil. This formulation will require sonication.[1]
For all in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Q2: I'm observing a discrepancy between my in vitro and in vivo results. What are the potential reasons?
A2: Discrepancies between in vitro and in vivo efficacy are a known challenge in drug development. For this compound, consider the following:
-
Bioavailability and Pharmacokinetics: Poor oral bioavailability and a low clearance rate can limit the effective concentration of this compound reaching the tumor site in vivo.[2] The formulation used for in vivo delivery is critical to address this.
-
Metabolism: The compound may be rapidly metabolized in vivo, reducing its effective concentration and half-life.
-
Tumor Microenvironment: The complex tumor microenvironment in vivo, including factors like hypoxia and interactions with stromal and immune cells, is not fully recapitulated in in vitro cell culture.
-
Off-target Effects: While this compound is known to inhibit lactate dehydrogenase (LDH), it may have other off-target effects in a complex biological system that are not apparent in vitro.[2] Indiscriminate inhibition of LDH may lead to uncontrollable side effects.[2]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent inhibitor of both lactate dehydrogenase A (LDH-A) and lactate dehydrogenase B (LDH-B).[1][3] It binds to the free enzyme and does not compete with the substrate (pyruvate) or the cofactor (NADH).[2][3][4] By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, a key step in aerobic glycolysis. This leads to a reduction in ATP production and induces apoptosis in cancer cells.[2][4]
Q4: Are there any known off-target effects of this compound?
A4: Some studies suggest that this compound's antiproliferative activity may not solely be due to the inhibition of aerobic glycolysis. It has been shown to inhibit RNA synthesis in cultured cells under conditions where the effects of LDH inhibition were excluded.[5] this compound may also cause downregulation of c-Myc, a key oncogene, through a mechanism involving the inhibition of sirtuin-1.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Inhibitory Constants (Ki) of this compound for Lactate Dehydrogenase
| Enzyme Isoform | Ki Value (µM) |
| LDH-A | 5.46[1][2][6] |
| LDH-B | 15.06[1][2][6] |
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ECC-1 | Endometrial Cancer | 25 | [7] |
| Ishikawa | Endometrial Cancer | 43 | [7] |
| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 | |
| MCF-7 | Breast Cancer | Similar to MDA-MB-231 and MCF-Tam | [8] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Similar to MCF-7 and MCF-Tam | [8] |
| MCF-Tam | Breast Cancer (Tamoxifen-Resistant) | Similar to MCF-7 and MDA-MB-231 | [8] |
| OVCAR3 | Ovarian Cancer | Significant reduction in cell survival at 250 µM | [9] |
Detailed Experimental Protocols
1. In Vivo Formulation of this compound
-
Objective: To prepare this compound for in vivo administration.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Corn Oil
-
SBE-β-CD
-
-
Protocol 1: Clear Solution (for intravenous or intraperitoneal injection)
-
Prepare a stock solution of this compound in DMSO (e.g., 5.0 mg/mL).
-
To prepare 1 mL of working solution:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
If any precipitation is observed, use gentle heating or sonication to dissolve.
-
-
Protocol 2: Suspension (for oral or intraperitoneal injection)
-
Prepare a stock solution of this compound in DMSO (e.g., 5.0 mg/mL).
-
To prepare 1 mL of working solution:
-
Take 100 µL of the DMSO stock solution.
-
Add 900 µL of Corn Oil.
-
-
Mix thoroughly using a vortex and sonicate to create a uniform suspension.
-
2. In Vitro Lactate Dehydrogenase (LDH) Activity Assay
-
Objective: To measure the inhibitory effect of this compound on LDH activity.
-
Materials:
-
Human LDH-A and LDH-B enzymes
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyruvate (1 mM)
-
NADH (150 µM)
-
This compound (at various concentrations)
-
96-well microplate
-
Plate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)
-
-
Procedure:
-
Prepare a reaction mix containing phosphate buffer, LDH enzyme (0.015 U/mL), pyruvate, and NADH.
-
Add varying concentrations of this compound (or vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding the LDH enzyme to the reaction mix in the wells.
-
Immediately measure the decrease in NADH fluorescence over a period of 3 minutes at 340 nm excitation and 460 nm emission. The rate of NADH oxidation is proportional to the LDH activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Visualizations
Caption: this compound inhibits LDH, blocking lactate production and leading to reduced ATP and apoptosis.
Caption: A typical experimental workflow for evaluating this compound's efficacy in an in vivo tumor model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound prevents the binding of lactate dehydrogenase A to single stranded DNA and inhibits RNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
Technical Support Center: Managing Batch-to-Batch Variability of Synthesized Galloflavin
Welcome to the technical support center for the synthesis and application of Galloflavin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you manage batch-to-batch variability of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as an inhibitor of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis.[1] It has been shown to inhibit both LDHA and LDHB isoforms.[2] By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, which is a critical step in the metabolism of many cancer cells. This leads to a decrease in ATP production and can induce apoptosis (cell death) in cancer cells.[1][3]
Q2: What are the common sources of batch-to-batch variability in synthesized this compound?
Batch-to-batch variability in synthesized this compound can arise from several factors:
-
Purity of the starting material (Gallic Acid): The presence of impurities in the initial gallic acid can lead to the formation of side products.
-
Reaction Conditions: Minor variations in reaction temperature, time, and pH can influence the reaction rate and the formation of byproducts.
-
Purification Efficacy: The efficiency of the purification process, typically crystallization, in removing unreacted starting materials and side products is a major determinant of the final product's purity and activity.
-
Solvent Quality: The purity and water content of the solvents used in the synthesis and purification can affect the reaction and crystallization process.
-
Storage and Handling: this compound's stability can be affected by storage conditions. It is recommended to store solid this compound at -20°C for long-term stability.[4]
Q3: How can I assess the purity and identity of my synthesized this compound?
A combination of analytical techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method to assess the purity of this compound. A high-purity sample should exhibit a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any impurities.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q4: My synthesized this compound shows variable inhibitory activity in my LDH assay. What could be the cause?
Inconsistent inhibitory activity can be due to:
-
Purity Differences: The most likely cause is variability in the purity of your this compound batches. Even small amounts of impurities can sometimes interfere with the assay.
-
Inaccurate Concentration Determination: Ensure that your stock solutions are prepared accurately. This compound is soluble in DMSO.
-
Assay Conditions: Variations in the LDH assay conditions, such as enzyme concentration, substrate concentration, pH, and temperature, can lead to different results.
-
Compound Stability: Ensure that your this compound stock solutions are stored properly (typically at -20°C or -80°C) and have not degraded.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). Consider extending the reaction time if necessary. |
| Loss of product during purification. | Optimize the crystallization process. Avoid using an excessive amount of solvent for recrystallization to minimize product loss in the mother liquor. | |
| Sub-optimal reaction temperature. | Ensure the reaction is maintained at the optimal temperature as specified in the synthesis protocol. | |
| Product is an oil or fails to crystallize | Presence of significant impurities. | Attempt to purify a small portion of the crude product using column chromatography to obtain a purer sample that may then crystallize. |
| Incorrect solvent for crystallization. | Experiment with different solvent systems for crystallization. Common choices for polar organic molecules include ethanol, methanol, or mixtures with water or ethyl acetate. | |
| Cooling the solution too quickly. | Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[5] | |
| Final product has a brownish or off-color appearance | Presence of colored impurities. | Treat the solution of the crude product with activated charcoal before crystallization to remove colored impurities. |
| Oxidation of phenolic groups. | Perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidation. |
Experimental Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent HPLC purity results between batches | Different integration parameters. | Ensure that the same integration parameters are used for all analyses to ensure consistent peak area calculations. |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered and degassed. Check the column performance with a standard compound. | |
| Sample preparation inconsistency. | Prepare all samples for HPLC analysis in a consistent manner, ensuring complete dissolution and accurate dilution. | |
| Variable IC50 or Ki values in LDH assay | Inconsistent enzyme activity. | Prepare fresh enzyme dilutions for each experiment and perform a control experiment to ensure the enzyme activity is within the expected range. |
| Inaccurate serial dilutions of this compound. | Carefully prepare serial dilutions of the this compound stock solution for each experiment. Use calibrated pipettes. | |
| Interference from solvent. | Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells and is at a level that does not affect the enzyme activity. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Gallic Acid (Hypothetical)
Disclaimer: This is a generalized, hypothetical protocol based on the known chemistry of gallic acid and isocoumarin synthesis. The specific conditions from the Manerba et al. (2012) paper should be followed if available.
Materials:
-
Gallic acid
-
A suitable condensing agent (e.g., a strong acid like sulfuric acid or a Lewis acid)
-
An appropriate solvent (e.g., a high-boiling point ether or an ionic liquid)
-
Solvents for workup and crystallization (e.g., ethyl acetate, water, ethanol)
Procedure:
-
To a solution of gallic acid in the chosen solvent, add the condensing agent.
-
Heat the reaction mixture at a specified temperature for a set period. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the acid catalyst and any water-soluble byproducts.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or solvent system.
Protocol 2: Quality Control of this compound by HPLC-UV
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Solvent B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of synthesized this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the presence of a single major peak corresponding to this compound and calculate the purity based on the peak area percentage.
Protocol 3: Determination of this compound's Inhibitory Constant (Ki) for LDH
Materials:
-
Lactate Dehydrogenase (LDH) enzyme
-
NADH
-
Pyruvate
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Synthesized this compound
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH solution, and the different concentrations of this compound.
-
Add the LDH enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at a constant temperature.
-
Initiate the reaction by adding the pyruvate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode using a microplate reader.
-
Determine the initial reaction velocities (rates) for each this compound concentration.
-
Plot the data using a suitable method (e.g., Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.
Visualizations
References
- 1. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Galloflavin's Grip on Glycolysis: A Comparative Guide to Lactate Dehydrogenase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of galloflavin's performance as a lactate dehydrogenase (LDH) inhibitor against other known alternatives, supported by experimental data. The inhibition of LDH, a key enzyme in anaerobic glycolysis, is a promising strategy in cancer therapy due to the reliance of many tumor cells on this metabolic pathway, a phenomenon known as the Warburg effect.
This compound has emerged as a potent inhibitor of both major isoforms of human lactate dehydrogenase, LDH-A and LDH-B.[1] Its mechanism of action is distinct in that it binds to the free enzyme, not competing with the substrate (pyruvate) or the cofactor (NADH).[1] This non-competitive inhibition offers a potential advantage in overcoming high substrate and cofactor concentrations often found in the tumor microenvironment.
Comparative Analysis of LDH Inhibitors
To provide a clear quantitative comparison, the following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and other well-characterized LDH inhibitors: oxamate, gossypol, and FX11. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Target Isoform(s) | Ki | IC50 | Mechanism of Action (vs. Pyruvate/NADH) | Reference(s) |
| This compound | LDH-A, LDH-B | LDH-A: 5.46 µM (vs. Pyruvate) LDH-B: 15.06 µM (vs. Pyruvate) LDH-A: 56 µM (vs. NADH) | Not consistently reported | Non-competitive with substrate and cofactor | [1][2] |
| Oxamate | Primarily LDH-A | ~142 µM (hLDH5) | 19.67 - 96.73 mM (in various cell lines) | Competitive with pyruvate | [3][4] |
| Gossypol | LDH-A, LDH-B, LDH-C | LDH-A: 1.9 µM (vs. NADH) LDH-B: 1.4 µM (vs. NADH) LDH-C: 4.2 µM (vs. NADH) | 12 - 200 µM (depending on reaction direction) | Competitive with NADH, non-competitive with pyruvate | [3][5] |
| FX11 | Primarily LDH-A | ~8 µM (vs. NADH) | Not consistently reported | Competitive with both NADH and pyruvate | [2] |
Signaling Pathway of LDH Inhibition in Cancer
The inhibition of LDH by this compound has significant downstream effects on cancer cell metabolism and survival. By blocking the conversion of pyruvate to lactate, this compound disrupts the regeneration of NAD+, which is crucial for maintaining a high glycolytic rate. This disruption leads to a cascade of events, including a decrease in ATP production, an increase in oxidative stress, and ultimately, the induction of apoptosis. The following diagram illustrates the central role of LDH in the Warburg effect and the consequences of its inhibition.
References
- 1. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 5. Kinetics of gossypol inhibition of bovine lactate dehydrogenase X - PubMed [pubmed.ncbi.nlm.nih.gov]
Galloflavin versus FX11 in cancer cell metabolism studies
A Comparative Guide to Galloflavin and FX11 in Cancer Cell Metabolism Studies
For researchers, scientists, and drug development professionals investigating cancer cell metabolism, the choice of inhibitory compounds is critical. This guide provides a detailed comparison of two prominent lactate dehydrogenase (LDH) inhibitors, this compound and FX11, summarizing their performance based on available experimental data.
Introduction to this compound and FX11
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This increased reliance on glycolysis for energy production makes the enzyme lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, a promising target for anticancer therapies. Both this compound and FX11 are small molecule inhibitors of LDH, but they exhibit different characteristics in their mechanism of action and efficacy across various cancer types.
This compound is a non-competitive inhibitor of both LDHA and LDHB isoforms, binding to the free enzyme. It has been shown to hinder the proliferation of cancer cells by blocking glycolysis and subsequent ATP production.
FX11 , a derivative of gossypol, is a selective and reversible competitive inhibitor of LDHA with respect to NADH. It has demonstrated preclinical efficacy in a range of cancers by inducing metabolic stress and apoptosis.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) of this compound and FX11 in various cancer cell lines as reported in the literature. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted within the context of their respective studies.
Table 1: Inhibitory Constants (Ki) for LDH Isoforms
| Compound | LDH Isoform | Ki (μM) | Inhibition Type | Reference |
| This compound | LDH-A | 5.46 | Non-competitive with pyruvate and NADH | |
| LDH-B | 15.06 | Non-competitive with pyruvate and NADH | ||
| FX11 | LDH-A | 8 | Competitive with NADH | |
| LDH-B | >90 |
Table 2: IC50 Values in Cancer Cell Lines (72h treatment)
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| This compound | ECC-1 | Endometrial Cancer | 25 | |
| Ishikawa | Endometrial Cancer | 43 | ||
| P493 | Burkitt's Lymphoma | ~20 (for 50% growth inhibition) | ||
| FX11 | P493 | Burkitt's Lymphoma | Not explicitly stated | |
| BxPC-3 | Pancreatic Cancer | 49.27 | ||
| MIA PaCa-2 | Pancreatic Cancer | 60.54 |
Effects on Cancer Cell Metabolism and Survival
Both this compound and FX11 disrupt cancer cell metabolism by inhibiting LDH, leading to a reduction in lactate production and a decrease in ATP levels. However, their downstream effects on cellular processes can differ.
Lactate Production:
-
This compound has been shown to block aerobic glycolysis at micromolar concentrations, leading to a significant reduction in lactate production.
-
FX11 also effectively inhibits lactate production in a concentration-dependent manner. In neuroblastoma cell lines, 10 μM of FX11 inhibited lactate production by 32% to 95%, depending on the cell line.
Oxygen Consumption:
-
Studies on This compound suggest that it does not interfere with cell respiration.
-
In contrast, inhibition of LDHA by FX11 has been reported to result in increased oxygen consumption, suggesting a compensatory shift towards mitochondrial respiration.
Cell Death Mechanisms:
-
This compound primarily induces apoptosis in cancer cells. In some breast cancer cell lines, its growth-inhibitory effect is associated with the downregulation of ERα-mediated signaling, while in others, it is linked to oxidative stress.
-
FX11 induces cell death through the induction of significant oxidative stress and apoptosis. This is linked to a reduction in ATP levels and can be partially reversed by antioxidants.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound and FX11, as well as a typical experimental workflow for their comparison.
Caption: Proposed signaling pathway for this compound action in cancer cells.
Caption: Proposed signaling pathway for FX11 action in cancer cells.
Caption: A typical experimental workflow for comparing this compound and FX11.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound and FX11.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and FX11 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and FX11 in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
-
2. Lactate Production Assay
This protocol measures the effect of the inhibitors on lactate secretion.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
24-well plates
-
This compound and FX11
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound or FX11 for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or total protein content in each well.
-
3. Oxygen Consumption Rate (OCR) Measurement
This protocol assesses the impact of the inhibitors on mitochondrial respiration using a Seahorse XF Analyzer.
-
Materials:
-
Cancer cell line of interest
-
Seahorse XF cell culture microplates
-
This compound and FX11
-
Seahorse XF analyzer and reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with the inhibitors (this compound or FX11) and mitochondrial stress test compounds.
-
Calibrate the Seahorse XF analyzer.
-
Place the cell plate in the analyzer and initiate the protocol. The instrument will measure the basal OCR, and then the OCR after sequential injection of the inhibitor, oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine the effect of this compound and FX11 on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Conclusion
Both this compound and FX11 are valuable tools for studying cancer cell metabolism, specifically the role of LDH. This compound acts as a broader inhibitor of both LDH-A and LDH-B, while FX11 shows greater selectivity for LDH-A. Their differential effects on oxygen consumption suggest that they may induce distinct metabolic reprogramming in cancer cells. The choice between these two inhibitors will depend on the specific research question, the cancer model being studied, and the desired metabolic outcome. This guide provides a foundation for researchers to make informed decisions and design robust experiments to further elucidate the therapeutic potential of targeting LDH in cancer.
Comparative Efficacy of Galloflavin Against Standard Chemotherapies in Primary Anti-Tumor Studies
A Detailed Analysis for Researchers and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Galloflavin, a small molecule inhibitor of lactate dehydrogenase (LDH), has emerged as a promising candidate due to its targeted action on tumor cell metabolism. This guide provides a comprehensive comparison of this compound's anti-tumor effects with standard-of-care chemotherapies, paclitaxel and doxorubicin, specifically within the context of primary cell cultures derived from endometrial and breast cancers.
Executive Summary
This compound demonstrates significant anti-tumor activity in primary endometrial and breast cancer cell cultures by inhibiting lactate dehydrogenase, a key enzyme in anaerobic glycolysis. This metabolic disruption leads to a reduction in cell viability and the induction of apoptosis. In comparative analyses, this compound exhibits efficacy at micromolar concentrations, a range that is comparable to or, in some instances, more potent than established chemotherapeutic agents like paclitaxel and doxorubicin in similar primary cell models. This guide presents a side-by-side comparison of their performance, detailed experimental protocols for replication, and visual representations of the underlying molecular pathways.
Comparative Anti-Tumor Efficacy
The following tables summarize the quantitative data on the anti-tumor effects of this compound, Paclitaxel, and Doxorubicin in primary cancer cell cultures. The data highlights the half-maximal inhibitory concentration (IC50) and apoptosis rates, providing a direct comparison of their cytotoxic and pro-apoptotic capabilities.
| Drug | Cancer Type (Primary Culture) | IC50 | Apoptosis Rate |
| This compound | Endometrial Cancer | 20-53 µM[1] | Data not specified |
| Doxorubicin | Endometrial Cancer | ~0.12 - 0.20 µM[2] | Increased early and late-stage apoptosis[2] |
| Paclitaxel | Breast Cancer | Not available for primary cells | Up to 43%[3] |
Note: Data for paclitaxel and doxorubicin in primary cell cultures corresponding directly to the cancer types treated with this compound is limited in the public domain. The provided data for doxorubicin is from a murine primary tumor model.[2] The apoptosis rate for paclitaxel is from a breast cancer cell line.[3]
Mechanism of Action: A Tale of Two Strategies
The anti-tumor activity of this compound is rooted in its ability to specifically inhibit lactate dehydrogenase (LDH), an enzyme crucial for the conversion of pyruvate to lactate, particularly in cancer cells that rely on aerobic glycolysis (the Warburg effect).[1][4][5][6][7] By blocking LDH, this compound disrupts the cancer cells' primary energy production pathway, leading to a decrease in ATP levels and ultimately inducing apoptosis.[4][5][6][7]
In contrast, paclitaxel and doxorubicin employ different mechanisms. Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[8] Doxorubicin, an anthracycline antibiotic, intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which contribute to DNA damage and programmed cell death.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemosensitivity to doxorubicin in primary cells derived from tumor of FVB/N-Trp53tm1Hw1 with TALEN-mediated Trp53 mutant gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Resistance of breast cancer cells to paclitaxel is associated with low expressions of miRNA-186 and miRNA-7 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Galloflavin: A Comparative Guide to Lactate Dehydrogenase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Galloflavin's mechanism of action as a lactate dehydrogenase (LDH) inhibitor. Through objective comparisons with alternative inhibitors, supported by experimental data and detailed protocols, this document serves as a critical resource for advancing cancer metabolism research.
This compound has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic reprogramming of cancer cells known as the Warburg effect. By targeting both LDH-A and LDH-B isoforms, this compound disrupts glycolysis and ATP production, ultimately leading to cancer cell death.[1][2] This guide delves into the specifics of this compound's inhibitory action, presents a comparative analysis with other known LDH inhibitors, and provides detailed experimental protocols for validation.
Comparative Analysis of LDH Inhibitors
The efficacy of an enzyme inhibitor is a crucial metric for its therapeutic potential. The following table summarizes the inhibitory constants (Ki) or the half-maximal inhibitory/effective concentrations (IC50/EC50) of this compound and several alternative LDH inhibitors. This quantitative data allows for a direct comparison of their potencies.
| Inhibitor | Target(s) | Ki / IC50 / EC50 | Mechanism of Inhibition | Reference(s) |
| This compound | LDH-A, LDH-B | Ki: 5.46 µM (LDH-A), 15.06 µM (LDH-B) | Binds to the free enzyme, non-competitive with substrate and cofactor. | [1][2] |
| Gossypol | LDH-A, LDH-B, LDH-C4 | Ki: 20 µM (LDH-A4 vs. Pyruvate), 33 µM (LDH-A4 vs. NADH) | Competitive with NADH and NAD+, non-competitive with pyruvate and lactate. | [3][4] |
| Oxamate | LDH-A | - | Specific inhibitor of LDH-A. | [5][6][7] |
| GSK2837808A | LDH-A, LDH-B | IC50: 2.6 nM (hLDHA), 43 nM (hLDHB) | Selective LDH-A inhibitor. | [8] |
| AZ-33 | LDH-A | IC50: 0.5 µM | Potent inhibitor of LDH-A. | [8] |
| FX11 | LDH-A | IC50: 49.27 µM (in BxPc-3 cells), Ki: 8 µM | Potent inhibitor of LDH-A. | [8][9] |
| NHI-1 | LDH-A | - | A new LDH-A inhibitor. | [10][11] |
| AXKO-0046 | LDH-B | EC50: 42 nM | Highly selective, uncompetitive inhibitor of LDH-B. | [12][13][14][15][16] |
Signaling Pathways and Experimental Workflows
To visually elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. A specific inhibitor of lactate dehydrogenase overcame the resistance toward gemcitabine in hypoxic mesothelioma cells, and modulated the expression of the human equilibrative transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AXKO-0046 | LDHB inhibitor | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lactate Dehydrogenase (LDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
A Head-to-Head Comparison of Galloflavin and N-hydroxyindole-based LDH Inhibitors in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of two distinct classes of lactate dehydrogenase (LDH) inhibitors.
Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in oncology due to its pivotal role in the metabolic reprogramming of cancer cells, famously known as the Warburg effect. This enzyme facilitates the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ and sustaining high glycolytic rates in tumor cells. Consequently, inhibiting LDH presents a promising strategy to disrupt cancer cell metabolism and proliferation. This guide provides a head-to-head comparison of two prominent classes of LDH inhibitors: Galloflavin and N-hydroxyindole-based compounds.
Performance and Mechanism of Action
This compound and N-hydroxyindole-based inhibitors, while both targeting LDH, exhibit distinct mechanisms of action and inhibitory profiles.
This compound acts as a non-competitive inhibitor with respect to both the substrate (pyruvate) and the cofactor (NADH).[1] It binds to the free enzyme, thereby hindering its catalytic activity.[1] this compound has been shown to inhibit both LDH-A and LDH-B isoforms.[1]
N-hydroxyindole-based inhibitors , on the other hand, are competitive inhibitors.[2] They vie with both pyruvate and NADH for binding to the active site of the enzyme.[3] A notable characteristic of this class of inhibitors is their selectivity for the LDH-A isoform, which is predominantly overexpressed in various cancers.[3]
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the reported values for this compound and representative N-hydroxyindole-based inhibitors.
| Inhibitor | Target | IC50 | Ki | Reference |
| This compound | LDH-A | ~110 µM | 5.46 µM | [4] |
| LDH-B | - | 15.06 µM | [1] |
| Inhibitor | Target | IC50 (NADH competition) | IC50 (Pyruvate competition) | Ki | Reference |
| NHI-1 | LDH-A | 29.0 µM | - | 10.8 µM | [5] |
| AZ-33 | LDH-A | 0.54 µM | - | 0.23 µM | [5][6] |
Signaling Pathways and Cellular Effects
Inhibition of LDH by both this compound and N-hydroxyindole-based compounds triggers a cascade of downstream cellular events, primarily centered around metabolic stress, cell cycle arrest, and apoptosis.
Glycolysis and Metabolism
By inhibiting LDH, both classes of compounds effectively block the conversion of pyruvate to lactate, leading to a disruption of glycolysis and a decrease in ATP production.[7] This metabolic stress is a key factor in their anti-tumor activity.
Apoptosis
LDH inhibition has been demonstrated to induce apoptosis through the mitochondrial pathway.[7][8] This is characterized by the release of cytochrome c, and the activation of caspases.[1][8] The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key mediator in LDH inhibition-induced apoptosis.[7][9]
Cell Cycle Arrest
Studies have shown that LDH inhibition can lead to cell cycle arrest, particularly at the G2/M phase.[7][8] This is often associated with the downregulation of key cell cycle regulators like CDK1 and Cyclin B1.[10]
MYC Downregulation by this compound
A specific mechanism reported for this compound involves the alteration of the intracellular NAD+/NADH ratio upon LDH inhibition. This leads to the inhibition of the NAD+-dependent deacetylase SIRT1, which in turn causes a reduction in the levels of the MYC oncoprotein, a critical driver of proliferation in many cancers.[11]
Experimental Protocols
LDH Enzyme Inhibition Assay (Kinetic)
This protocol is designed to determine the inhibitory effect of compounds on LDH activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Materials:
-
Purified human LDH-A or LDH-B enzyme
-
Tris-HCl buffer (0.2 M, pH 7.3)
-
NADH solution (6.6 mM in Tris-HCl buffer)
-
Sodium pyruvate solution (30 mM in Tris-HCl buffer)
-
Test compounds (this compound or N-hydroxyindole-based inhibitors) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic readings at 340 nm and temperature control
Procedure:
-
Prepare Reagent Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, NADH solution, and sodium pyruvate solution.
-
Set up the Assay Plate:
-
Add Tris-HCl buffer to each well.
-
Add the test compound at various concentrations to the respective wells. Include a DMSO control (vehicle).
-
Add the LDH enzyme solution to all wells except for the blank.
-
-
Initiate the Reaction: Add the sodium pyruvate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to 25°C. Measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Lactate Production Assay
This assay measures the amount of lactate released by cells into the culture medium as an indicator of intracellular LDH activity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Lactate assay kit (commercially available)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Determine the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Normalization: The results can be normalized to the cell number or total protein content in the corresponding wells.
-
Data Analysis: Compare the lactate production in treated cells to that in untreated or vehicle-treated cells.
Conclusion
Both this compound and N-hydroxyindole-based inhibitors are valuable tools for studying the role of LDH in cancer and hold potential as therapeutic agents. The choice between these two classes of inhibitors may depend on the specific research question or therapeutic strategy.
-
This compound , as a non-competitive inhibitor of both LDH-A and LDH-B, may be useful for broadly targeting LDH activity. Its unique mechanism involving SIRT1 and MYC provides an additional avenue for therapeutic intervention.
-
N-hydroxyindole-based inhibitors offer the advantage of isoform selectivity, particularly for LDH-A, which is a more specific target in many cancers. Their competitive nature and often higher potency (as seen with AZ-33) make them attractive candidates for drug development.
Further head-to-head studies in various cancer models are warranted to fully elucidate the comparative therapeutic potential of these two important classes of LDH inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. abmole.com [abmole.com]
- 5. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Galloflavin's Specificity for LDH-A Over LDH-B: A Comparative Guide
For researchers and drug development professionals targeting metabolic pathways in cancer and other diseases, understanding the isoform-specific inhibition of lactate dehydrogenase (LDH) is critical. This guide provides a comparative analysis of Galloflavin's inhibitory activity on LDH-A versus LDH-B, supported by quantitative data and detailed experimental protocols.
Inhibitory Activity: A Quantitative Comparison
This compound has been identified as an inhibitor of both major LDH isoforms, LDH-A and LDH-B. However, experimental data demonstrates a preferential inhibition of LDH-A. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates stronger inhibition. Studies have reported the following Ki values for this compound:
| Enzyme Isoform | Ki Value (μM) |
| Human LDH-A | 5.46[1][2][3][4][5] |
| Human LDH-B | 15.06[1][2][3][4] |
This data indicates that this compound is approximately 2.8-fold more potent as an inhibitor of LDH-A than of LDH-B.
Experimental Validation of Specificity
The determination of this compound's specificity for LDH-A over LDH-B is achieved through enzyme kinetic assays. These experiments measure the enzymatic activity of each LDH isoform in the presence of varying concentrations of the inhibitor.
Principle of the Assay
Lactate dehydrogenase catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH to NAD+. The enzymatic activity can be monitored by measuring the decrease in NADH concentration, which absorbs light at 340 nm. In the presence of an inhibitor like this compound, the rate of NADH oxidation is reduced. By measuring this rate at different inhibitor concentrations, the inhibitory constant (Ki) can be calculated.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established LDH inhibition assays used to characterize this compound.[1][2]
I. Materials and Reagents:
-
Human LDH-A (recombinant or purified from liver)[1]
-
Human LDH-B (recombinant or purified from heart)[1]
-
This compound
-
Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphate buffer (100 mM, pH 7.5)[1]
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
II. Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of human LDH-A and LDH-B in phosphate buffer. The final concentration in the assay should be approximately 0.015 U/mL.[1]
-
Substrate Solution: Prepare a stock solution of pyruvate in phosphate buffer. The final concentration in the assay will be 1 mM.[1]
-
Cofactor Solution: Prepare a stock solution of NADH in phosphate buffer. The final concentration in the assay will be 150 µM.[1]
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound at various concentrations (e.g., 0.1–500 μM) in phosphate buffer.[1] Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
III. Assay Procedure:
-
Assay Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:
-
Enzyme Addition: Initiate the enzymatic reaction by adding the LDH enzyme (either LDH-A or LDH-B) to each well.[1]
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over a period of 3 minutes.[1] Record the rate of NADH oxidation.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration.
-
Use non-linear regression analysis or software for enzyme kinetics to calculate the Ki value for this compound against both LDH-A and LDH-B.[2] This is achieved by performing competition experiments with either pyruvate or NADH.[2]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the inhibitory specificity of this compound.
Caption: Workflow for determining the specificity of this compound for LDH-A over LDH-B.
Signaling Pathway Context
This compound exerts its cellular effects by inhibiting lactate dehydrogenase, a key enzyme in the glycolytic pathway. This pathway is often upregulated in cancer cells (the Warburg effect). By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, leading to a decrease in ATP production and the induction of apoptosis in cancer cells.[2][3]
Caption: this compound's mechanism of action via LDH-A inhibition in the glycolytic pathway.
Conclusion
The available data robustly demonstrates that this compound is a more potent inhibitor of LDH-A than LDH-B. This preferential inhibition, quantified by a nearly three-fold lower Ki value for LDH-A, provides a basis for its investigation as a targeted therapeutic, particularly in cancers characterized by high LDH-A expression. The experimental protocols outlined in this guide offer a framework for researchers to independently validate these findings and explore the inhibitory profiles of other potential LDH modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
Assessing the Therapeutic Potential of Galloflavin Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin (GF) is a small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] By targeting LDH, this compound disrupts the metabolic processes that cancer cells heavily rely on for proliferation and survival, a phenomenon known as the Warburg effect.[2][3] This guide provides a comparative analysis of this compound combination therapies, summarizing key experimental data, detailing methodologies for critical experiments, and visualizing the underlying biological pathways. This compound inhibits both LDH-A and LDH-B isoforms by binding to the free enzyme, with Ki values of 5.46 μM for LDH-A and 15.06 μM for LDH-B.[4] This inhibition leads to a reduction in ATP production and can induce apoptosis in cancer cells.[1][5] The exploration of this compound in combination with other therapeutic agents aims to enhance its anti-cancer efficacy and overcome potential resistance mechanisms.
Data Presentation: Performance of this compound Combination Therapies
The following tables summarize the quantitative data from key studies on this compound combination therapies.
Table 1: this compound in Combination with Metformin
| Cell Line | Combination | Key Outcomes | Reference |
| 6606PDA (murine pancreatic) | 80 μM this compound + 20 mM Metformin | Significant decrease in proliferation compared to monotherapies.[6] | [6] |
| MIA PaCa-2 (human pancreatic) | 20 μM this compound + 20 mM Metformin | Significantly increased inhibition of proliferation compared to monotherapies.[6] | [6] |
| 6606PDA (murine pancreatic) | 5 and 20 μM this compound + 20 mM Metformin | Significantly increased induction of cell death compared to monotherapies.[6][7] | [6][7] |
Table 2: this compound in Combination with Paclitaxel
| Cell Line | Combination | Key Outcomes | Reference |
| MCF7 (human breast cancer) | 250 µM this compound + 10 µM Paclitaxel | 41.2% reduction in cell survival compared to paclitaxel alone.[8] | [8] |
| OVCAR3 (human ovarian cancer) | 250 µM this compound + 10 µM Paclitaxel | 47.9% reduction in cell survival compared to paclitaxel alone.[8] | [8] |
| MCF7 (human breast cancer) | 250 µM this compound + 10 µM Paclitaxel | 76.9% reduction in LDH enzyme activity compared to paclitaxel alone.[8] | [8] |
| OVCAR3 (human ovarian cancer) | 250 µM this compound + 10 µM Paclitaxel | Significant reduction in LDH enzyme activity.[8] | [8] |
| MCF7 (human breast cancer) | 250 µM this compound + 10 µM Paclitaxel | 37.9% reduction in ATP cellular content compared to paclitaxel alone.[8] | [8] |
Table 3: this compound in Combination with Other Agents
| Cell Line | Combination | Key Outcomes | Reference |
| 6606PDA (murine pancreatic) | 30 μM this compound + 300 μM CPI-613 | Significant reduction in cancer cell proliferation and induction of apoptosis (cleavage of caspase-3 and PARP).[9][10] | [9][10] |
| Endometrial Cancer Primary Cultures | This compound (IC50: 20-53 µM) + JQ1 | JQ1 (a c-Myc inhibitor) synergistically increased the sensitivity to this compound.[11] | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of this compound combination therapies.
Cell Viability and Proliferation Assays
a) MTT Assay (for adherent cells)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells (e.g., ECC-1, Ishikawa) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[11]
-
Treat cells with various concentrations of this compound alone or in combination with another agent (e.g., paclitaxel) for the desired time period (e.g., 72 hours).[11]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
b) Trypan Blue Exclusion Assay (for cell death quantification)
-
Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Plate cells (e.g., 6606PDA) in a 24-well plate and treat with this compound and/or metformin for 30 hours.[6]
-
Detach cells using trypsin-EDTA and resuspend in culture medium.[6]
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of dead cells.[6]
-
Lactate Dehydrogenase (LDH) Activity Assay
-
Principle: Measures the activity of LDH by monitoring the rate of NADH oxidation to NAD+, which is accompanied by a decrease in absorbance at 340 nm.
-
Protocol:
-
Treat cells (e.g., MCF7, OVCAR3) with this compound and/or paclitaxel for the specified duration.[8]
-
Lyse the cells and collect the supernatant containing the cellular LDH.
-
Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.5), pyruvate (1 mM), and NADH (150 µM).[12]
-
Add the cell lysate to the reaction mixture to initiate the reaction.
-
Measure the decrease in absorbance at 340 nm over a period of 3 minutes using a spectrophotometer.[12]
-
Calculate the LDH activity based on the rate of NADH consumption.
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with the desired compounds.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
b) Western Blot for Apoptosis-Related Proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3)
-
Principle: Detects specific proteins in a sample to assess the activation of apoptotic pathways.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, or cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Normalize the protein expression to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on the c-Myc-SIRT1 Axis
This compound-mediated inhibition of LDH leads to an increase in the NADH/NAD+ ratio. This altered redox state inhibits the activity of SIRT1, a NAD+-dependent deacetylase. SIRT1 normally deacetylates and destabilizes the oncoprotein c-Myc. Therefore, inhibition of SIRT1 by this compound leads to an accumulation of acetylated, stable c-Myc, which can paradoxically promote pro-survival signals. However, in some contexts, this compound has been shown to decrease c-Myc expression.[11][13] This complex interplay highlights the need for further investigation into the context-dependent effects of this compound on this pathway.
This compound's effect on the c-Myc-SIRT1 signaling pathway.
Experimental Workflow for Assessing Combination Therapy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in combination with another therapeutic agent.
Workflow for evaluating this compound combination therapies.
Proposed Mechanism of Synergistic Action
The combination of this compound with other anticancer agents can lead to synergistic effects through complementary mechanisms of action. For instance, while this compound targets cellular metabolism, other drugs may target DNA replication (e.g., gemcitabine), microtubule stability (e.g., paclitaxel), or other signaling pathways. This multi-pronged attack can be more effective in inducing cancer cell death and preventing the development of resistance.
Logical relationship of synergistic action in combination therapy.
Conclusion
This compound, as an inhibitor of LDH, holds promise as a component of combination therapies for various cancers. The available data suggests that combining this compound with agents like metformin and paclitaxel can lead to enhanced anti-tumor effects, including reduced cell proliferation and increased apoptosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these findings. The visualization of the involved signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanisms of action and to guide future research in this area. Further studies are warranted to explore a broader range of combination partners for this compound and to evaluate its therapeutic potential in preclinical and clinical settings. The potential application of this compound in treating infectious diseases remains a largely unexplored but potentially fruitful area for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 9. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Galloflavin: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of galloflavin, a known inhibitor of lactate dehydrogenase (LDH), with genetic approaches for target validation. This document summarizes key experimental data, offers detailed protocols for relevant assays, and visualizes complex biological pathways and workflows.
This compound is a small molecule inhibitor of both lactate dehydrogenase A (LDHA) and LDH-B, key enzymes in anaerobic glycolysis.[1][2] Validating that the observed cellular effects of this compound are indeed due to its interaction with LDH is a critical step in preclinical drug development. Genetic methods, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the genes encoding LDH, serve as powerful tools to mimic the pharmacological inhibition of LDH and thus confirm the on-target effects of compounds like this compound.
Comparative Analysis: this compound vs. Genetic Approaches
To objectively assess the on-target effects of this compound, its phenotypic consequences can be compared with those induced by the genetic silencing or knockout of LDHA. While direct head-to-head comparative studies are limited, data from various publications allow for a correlative analysis.
| Parameter | This compound | LDHA siRNA Knockdown | LDHA CRISPR/Cas9 Knockout |
| Target(s) | LDHA and LDH-B[1][2] | LDHA mRNA[3][4] | LDHA gene[5] |
| Inhibition Level | Dose-dependent, reversible | Transient, partial to high efficiency knockdown[1][3] | Permanent, complete knockout[5] |
| Reported Cellular Effects | Inhibition of cell proliferation, induction of apoptosis, decreased lactate production, reduced ATP levels.[6][7][8] | Reduced cell viability, increased apoptosis, decreased cell migration and invasion.[3][4] | Inhibition of cell migration and invasion.[5] |
| Specificity | Potential for off-target effects. | Potential for off-target effects due to sequence similarity. | Highly specific with well-designed gRNA, but potential for off-target cleavage. |
| Use Case | Pharmacological studies, preclinical development. | Target validation, mimicking pharmacological inhibition. | Definitive target validation, creating stable knockout cell lines for long-term studies. |
Note: The presented data is a synthesis from multiple studies and may not be directly comparable due to variations in cell lines and experimental conditions.
One study on medulloblastoma cells found that the LDH inhibitor oxamate significantly attenuated glycolysis, proliferation, and motility, while LDHA siRNA did not produce significant downstream effects, suggesting that broader LDH inhibition (targeting both LDHA and LDHB, as this compound does) may be more impactful in certain contexts.[9] Conversely, another study demonstrated that both the LDH inhibitor FX11 and CRISPR-Cas9 knockout of LDHA led to a decrease in cancer cell migration and invasion.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key genetic and target engagement assays.
siRNA-Mediated Knockdown of LDHA
This protocol provides a general workflow for transiently reducing the expression of LDHA in cultured cells.
Materials:
-
siRNA targeting LDHA (and non-targeting control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Appropriate cell culture medium and plates
-
Western blot or qPCR reagents for validation
Procedure:
-
Cell Seeding: Seed cells in 12-well plates to reach 60-80% confluency at the time of transfection.[4]
-
siRNA-Lipid Complex Formation:
-
Transfection: Add the siRNA-lipid complex drop-wise to the cells in each well containing 1 mL of fresh culture medium.[4]
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.[4]
-
Validation: Harvest the cells and validate the knockdown efficiency by assessing LDHA protein levels via Western blot or mRNA levels via qPCR.[3]
-
Phenotypic Assays: Following confirmation of knockdown, proceed with desired functional assays (e.g., lactate production, cell viability, migration).
CRISPR/Cas9-Mediated Knockout of LDHA
This protocol outlines the generation of a stable LDHA knockout cell line.
Materials:
-
CRISPR/Cas9 plasmid co-expressing Cas9 nuclease and a validated gRNA targeting LDHA
-
Appropriate transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR and sequencing reagents for validation
Procedure:
-
gRNA Design and Plasmid Construction: Design and clone a specific gRNA targeting an early exon of the LDHA gene into a Cas9 expression vector.
-
Transfection: Transfect the CRISPR/Cas9-LDHA-gRNA plasmid into the target cells using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single cell-derived colonies.
-
Expansion and Validation: Expand the single-cell clones and extract genomic DNA. Validate the knockout by PCR amplifying the target region and confirming the presence of insertions or deletions (indels) via Sanger sequencing. Further confirm the absence of LDHA protein expression by Western blot.
-
Phenotypic Characterization: Use the validated LDHA knockout cell line for comparative studies with this compound treatment.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cells of interest
-
This compound or other LDH inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blot apparatus and reagents
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-3 hours).[10]
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate and heat them across a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble LDHA at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) help to illustrate the key concepts and workflows discussed.
Caption: Inhibition of Lactate Dehydrogenase (LDH) by this compound or Genetic Approaches.
Caption: Workflow for LDHA siRNA Knockdown Experiment.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. P10.06 Oxamate attenuates aerobic glycolysis, motility, viability and proliferation of medulloblastoma but LDHA siRNA does not - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
